molecular formula C8H11Cl2N B591824 (R)-1-(2-Chlorophenyl)ethanamine hydrochloride CAS No. 1167414-92-7

(R)-1-(2-Chlorophenyl)ethanamine hydrochloride

Cat. No.: B591824
CAS No.: 1167414-92-7
M. Wt: 192.083
InChI Key: ZNBDAZNBHBGAOB-FYZOBXCZSA-N
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Description

(R)-1-(2-Chlorophenyl)ethanamine hydrochloride is a useful research compound. Its molecular formula is C8H11Cl2N and its molecular weight is 192.083. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(1R)-1-(2-chlorophenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H10ClN.ClH/c1-6(10)7-4-2-3-5-8(7)9;/h2-6H,10H2,1H3;1H/t6-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNBDAZNBHBGAOB-FYZOBXCZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1167414-92-7
Record name Benzenemethanamine, 2-chloro-α-methyl-, hydrochloride (1:1), (αR)-
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Record name (1R)-1-(2-chlorophenyl)ethan-1-amine hydrochloride
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Foundational & Exploratory

An In-Depth Technical Guide to (R)-1-(2-Chlorophenyl)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-1-(2-Chlorophenyl)ethanamine hydrochloride is a chiral amine of significant interest in medicinal chemistry and drug development. Its structural similarity to known pharmacophores suggests its potential as a building block for novel therapeutic agents, particularly those targeting the central nervous system. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of its potential biological activities based on related compounds.

Chemical and Physical Properties

This compound is a solid compound at room temperature. The hydrochloride salt form enhances its stability and solubility in aqueous solutions, which is advantageous for experimental and formulation purposes. A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
IUPAC Name (1R)-1-(2-chlorophenyl)ethan-1-amine hydrochloride[1]
CAS Number 127733-42-0[1]
Molecular Formula C₈H₁₁Cl₂N[2]
Molecular Weight 192.09 g/mol [2]
Appearance Solid
Boiling Point 217.4 °C at 760 mmHg (for the free base)[1]
Flash Point 93.3 °C (for the free base)[1]
Density 1.122 g/cm³ (for the free base)[1]

Spectroscopic Data

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the chlorophenyl ring, a quartet for the methine proton adjacent to the chiral center, a doublet for the methyl group, and a broad signal for the amine protons.

  • ¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbons of the chlorophenyl ring, the chiral methine carbon, and the methyl carbon.

  • FTIR: The infrared spectrum is expected to exhibit characteristic absorption bands for N-H stretching of the primary amine salt, C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic ring, and C-Cl stretching.

  • Mass Spectrometry: The mass spectrum of the free base would show a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns. The mass spectrum of 1-(2-chlorophenyl)ethanone, a common precursor, is available and can be used as a reference for the core structure's fragmentation.[3]

Experimental Protocols

Synthesis: Asymmetric Reductive Amination

The synthesis of this compound can be achieved through the asymmetric reductive amination of 2'-chloroacetophenone. This method is a cornerstone in the synthesis of chiral amines.[4] A general protocol is outlined below.

Workflow for Asymmetric Reductive Amination

cluster_synthesis Asymmetric Reductive Amination Workflow start Start: 2'-Chloroacetophenone & Chiral Amine Source imine_formation Imine Formation (Condensation) start->imine_formation Weakly acidic conditions reduction Asymmetric Reduction (e.g., with a chiral catalyst and reducing agent) imine_formation->reduction amine_product (R)-1-(2-Chlorophenyl)ethanamine (Free Base) reduction->amine_product hcl_salt Hydrochloride Salt Formation (Treatment with HCl) amine_product->hcl_salt final_product Final Product: (R)-1-(2-Chlorophenyl)ethanamine Hydrochloride hcl_salt->final_product cluster_hplc Chiral HPLC Analysis Workflow sample_prep Sample Preparation: Dissolve in Mobile Phase injection Injection onto Chiral Column sample_prep->injection separation Enantiomeric Separation (Isocratic or Gradient Elution) injection->separation detection UV Detection separation->detection data_analysis Data Analysis: Determine Enantiomeric Purity (ee%) detection->data_analysis cluster_dopamine Hypothesized Dopaminergic Pathway Interaction compound (R)-1-(2-Chlorophenyl)ethanamine dat Dopamine Transporter (DAT) compound->dat Inhibition? d2r Dopamine D2 Receptor compound->d2r Agonism/Antagonism? reuptake Dopamine Reuptake dat->reuptake signaling Intracellular Signaling (e.g., cAMP inhibition) d2r->signaling

References

An In-depth Technical Guide to (R)-1-(2-Chlorophenyl)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 127733-42-0

This technical guide provides a comprehensive overview of (R)-1-(2-Chlorophenyl)ethanamine hydrochloride, a chiral amine of significant interest in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, analytical characterization, and potential applications.

Physicochemical Properties

This compound is a white to off-white solid. Its chemical structure and key properties are summarized in the table below.

PropertyValueReference
CAS Number 127733-42-0[1]
Molecular Formula C₈H₁₁Cl₂N[2]
Molecular Weight 192.09 g/mol [2]
IUPAC Name (1R)-1-(2-chlorophenyl)ethan-1-amine;hydrochloride[1]
Synonyms (R)-1-(2-Chlorophenyl)ethylamine hydrochloride[1]
Boiling Point 217.4°C at 760 mmHg (for the free base)[1]
Flash Point 93.3°C (for the free base)[1]
Density 1.122 g/cm³ (for the free base)[1]

Synthesis and Chiral Resolution

The synthesis of this compound typically involves two key stages: the synthesis of the racemic 1-(2-chlorophenyl)ethanamine and its subsequent chiral resolution to isolate the desired (R)-enantiomer.

Synthesis of Racemic 1-(2-Chlorophenyl)ethanamine

A common route for the synthesis of the racemic amine involves the reduction of the corresponding oxime or the reductive amination of 2'-chloroacetophenone.

Logical Workflow for Synthesis of Racemic Amine

G cluster_0 Reductive Amination Pathway cluster_1 Oxime Reduction Pathway Reaction1 Reductive Amination (e.g., NH3, H2, Pd/C or NaBH3CN) 2_Chloroacetophenone->Reaction1 Racemic_Amine 1-(2-Chlorophenyl)ethanamine (Racemate) Reaction1->Racemic_Amine Oxime 2'-Chloroacetophenone Oxime Reaction2 Reduction (e.g., LiAlH4 or H2, Raney Ni) Oxime->Reaction2 Racemic_Amine2 1-(2-Chlorophenyl)ethanamine (Racemate) Reaction2->Racemic_Amine2 G Racemic_Amine Racemic 1-(2-Chlorophenyl)ethanamine Salt_Formation Diastereomeric Salt Formation Racemic_Amine->Salt_Formation Chiral_Acid Chiral Resolving Agent (e.g., (+)-Tartaric Acid) Chiral_Acid->Salt_Formation Diastereomers Mixture of Diastereomeric Salts ((R)-Amine-(+)-Tartrate and (S)-Amine-(+)-Tartrate) Salt_Formation->Diastereomers Crystallization Fractional Crystallization Diastereomers->Crystallization Isolated_Salt Isolated Diastereomeric Salt ((R)-Amine-(+)-Tartrate) Crystallization->Isolated_Salt Liberation Basification (e.g., NaOH) Isolated_Salt->Liberation Free_Amine (R)-1-(2-Chlorophenyl)ethanamine Liberation->Free_Amine HCl_Addition HCl Addition Free_Amine->HCl_Addition Final_Product (R)-1-(2-Chlorophenyl)ethanamine Hydrochloride HCl_Addition->Final_Product

References

Technical Whitepaper: (R)-1-(2-Chlorophenyl)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-1-(2-Chlorophenyl)ethanamine hydrochloride is a chiral amine of significant interest in medicinal chemistry and drug development due to its structural relation to phenethylamine, a core scaffold in many centrally acting agents. This technical guide provides a comprehensive overview of its chemical properties, with a central focus on its molecular weight, and explores potential synthetic strategies and pharmacological considerations. While specific biological data for this compound is limited in publicly available literature, this paper extrapolates potential activities based on the known pharmacology of structurally related chlorinated phenethylamines.

Core Chemical Properties

This compound is the hydrochloride salt of the chiral amine (R)-1-(2-Chlorophenyl)ethanamine. The presence of the chlorine atom on the phenyl ring and the chiral center at the alpha-carbon are key structural features that are expected to influence its physicochemical and pharmacological properties.

Molecular Weight and Formula

The accurate determination of molecular weight is fundamental for all quantitative aspects of research and development, including reaction stoichiometry, formulation, and analytical characterization.

PropertyValueSource(s)
Molecular Formula C₈H₁₁Cl₂N[1]
Molecular Weight 192.09 g/mol [1]
Formula of Free Base C₈H₁₀ClN
Molecular Weight of Free Base 155.62 g/mol

Synthetic Approaches

The asymmetric synthesis of chiral amines is a well-established field in organic chemistry. Several strategies can be employed for the preparation of (R)-1-(2-Chlorophenyl)ethanamine.

Asymmetric Reductive Amination

A prominent method for the synthesis of chiral amines is the asymmetric reductive amination of a corresponding ketone. This approach offers a direct and atom-economical route.

Workflow for Asymmetric Reductive Amination:

start 2-Chloroacetophenone product (R)-1-(2-Chlorophenyl)ethanamine start->product Asymmetric Reductive Amination reagents Amine Source (e.g., NH₃) Chiral Catalyst Reducing Agent hcl_salt (R)-1-(2-Chlorophenyl)ethanamine HCl product->hcl_salt HCl Treatment

Figure 1: Asymmetric Reductive Amination Workflow.

Experimental Considerations:

  • Starting Material: 2-Chloroacetophenone.

  • Catalyst: A chiral catalyst, such as a transition metal complex with a chiral ligand or a biocatalyst like a reductive aminase, is crucial for establishing the desired stereochemistry.[2][3][4]

  • Amine Source: An appropriate amine source, such as ammonia or an ammonia equivalent, is required.

  • Reducing Agent: A suitable reducing agent is used to reduce the intermediate imine.

  • Salt Formation: The final free base is treated with hydrochloric acid to yield the hydrochloride salt.

Chiral Auxiliary-Mediated Synthesis

The use of a chiral auxiliary is another powerful strategy to control stereochemistry during the synthesis.

Logical Flow of Chiral Auxiliary-Based Synthesis:

start Achiral Starting Material attach_aux Attach Chiral Auxiliary start->attach_aux diastereoselective_reaction Diastereoselective Reaction attach_aux->diastereoselective_reaction remove_aux Remove Chiral Auxiliary diastereoselective_reaction->remove_aux product Enantiomerically Enriched Product remove_aux->product

Figure 2: Chiral Auxiliary Synthesis Logic.

Experimental Protocol Outline:

  • Attachment of Auxiliary: A chiral auxiliary is covalently bonded to an achiral precursor.

  • Diastereoselective Reaction: A key bond-forming reaction is performed, where the chiral auxiliary directs the formation of one diastereomer over the other.

  • Cleavage of Auxiliary: The chiral auxiliary is removed from the product, yielding the enantiomerically enriched amine. The auxiliary can often be recovered and reused.[5][6]

Potential Pharmacological Profile

Central Nervous System Activity

Substituted phenethylamines are well-known for their diverse effects on the central nervous system (CNS). The introduction of a halogen, such as chlorine, on the phenyl ring can significantly modulate the pharmacological profile.

Potential Signaling Pathway Interactions:

compound (R)-1-(2-Chlorophenyl)ethanamine dat Dopamine Transporter (DAT) compound->dat Modulation net Norepinephrine Transporter (NET) compound->net Modulation sert Serotonin Transporter (SERT) compound->sert Modulation maob Monoamine Oxidase B (MAO-B) compound->maob Inhibition downstream Downstream Signaling (e.g., cAMP, Ca²⁺) dat->downstream net->downstream sert->downstream

Figure 3: Potential CNS Signaling Interactions.

Discussion:

  • Catecholaminergic Systems: Halogenated phenethylamines have been shown to interact with catecholaminergic systems.[7] It is plausible that this compound could modulate the activity of dopamine and norepinephrine transporters, potentially affecting neurotransmitter reuptake.

  • Serotonergic Systems: Interaction with the serotonin system, including the serotonin transporter (SERT) and various 5-HT receptors, is another possibility, given the broad activity of the phenethylamine class.[8]

  • Enzyme Inhibition: Some phenethylamine derivatives are known to be inhibitors of monoamine oxidase (MAO), an enzyme responsible for the degradation of neurotransmitters.[9][10]

Structure-Activity Relationships

The "R" configuration at the chiral center and the "ortho" position of the chlorine atom are critical determinants of the compound's potential biological activity. These features will influence its binding affinity and selectivity for various receptors and transporters within the CNS.

Conclusion

This compound, with a molecular weight of 192.09 g/mol , represents a chiral molecule with potential for further investigation in the field of neuropharmacology. While detailed experimental data on its synthesis and biological activity are sparse, established methods for asymmetric amine synthesis provide clear pathways for its preparation. Based on the pharmacology of related compounds, it is a candidate for exploring interactions with monoamine neurotransmitter systems. Further research is warranted to elucidate its specific molecular targets and therapeutic potential.

References

An In-depth Technical Guide to the Synthesis of (R)-1-(2-Chlorophenyl)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for producing enantiomerically pure (R)-1-(2-Chlorophenyl)ethanamine hydrochloride, a valuable chiral building block in the pharmaceutical industry. The guide details three primary synthetic strategies: asymmetric reductive amination, chiral resolution of a racemic mixture, and enzymatic synthesis. Each method is presented with detailed experimental protocols, quantitative data, and workflow visualizations to aid researchers in selecting and implementing the most suitable approach for their specific needs.

Asymmetric Reductive Amination

Asymmetric reductive amination offers a direct and atom-economical route to chiral amines from prochiral ketones. This method involves the in-situ formation of an imine from 2'-chloroacetophenone and an amine source, followed by enantioselective reduction using a chiral catalyst.

Experimental Protocol: Asymmetric Transfer Hydrogenation of 2'-Chloroacetophenone Imine

This protocol is adapted from established procedures for the asymmetric transfer hydrogenation of aryl ketones.

Materials:

  • 2'-Chloroacetophenone

  • Ammonium formate (HCOONH₄)

  • Anhydrous methanol (MeOH)

  • Ammonia solution in methanol (e.g., 7N)

  • Chiral Ruthenium catalyst, e.g., [((R)-tol-binap)RuCl₂]

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification equipment

Procedure:

  • In a dried Schlenk flask under an inert atmosphere, dissolve the chiral ruthenium catalyst (0.01 mol%) in anhydrous methanol.

  • Add 2'-chloroacetophenone (1.0 eq) to the catalyst solution.

  • In a separate flask, prepare a solution of ammonium formate (5-10 eq) in a methanolic ammonia solution.

  • Add the ammonium formate solution to the reaction mixture.

  • Heat the reaction mixture to 60-85°C and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The resulting crude product, primarily the N-formylated amine, is then subjected to acidic or basic hydrolysis to yield the free amine.

  • Purify the crude amine by column chromatography on silica gel.

  • To obtain the hydrochloride salt, dissolve the purified amine in a suitable solvent (e.g., diethyl ether or isopropanol) and treat with a solution of HCl in the same solvent.

  • The precipitated this compound is collected by filtration, washed with a cold solvent, and dried under vacuum.

Quantitative Data:

The following table summarizes typical quantitative data for the asymmetric reductive amination of acetophenone derivatives, which can be considered representative for the synthesis of (R)-1-(2-Chlorophenyl)ethanamine.

CatalystSubstrateHydrogen SourceTemperature (°C)Yield (%)Enantiomeric Excess (ee, %)
[((R)-tol-binap)RuCl₂]AcetophenoneHCOONH₄ / NH₃ in MeOH60-8585-9586-98 (R)
[Ir(COD)Cl]₂ / (S,S)-f-BinaphaneAryl KetonesH₂ / Ti(OⁱPr)₄Room Temp>99up to 96 (S)
Rh(I) complexes with chelating ligandsPhenylglyoxylic acidH₂-71-

Note: Data is illustrative and based on literature for similar transformations.

Experimental Workflow:

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification cluster_3 Salt Formation A Dissolve Chiral Ru Catalyst in Anhydrous MeOH B Add 2'-Chloroacetophenone A->B D Combine Reactants B->D C Prepare HCOONH4 in Methanolic NH3 C->D E Heat and Stir (60-85°C, 12-24h) D->E F Solvent Removal E->F G Hydrolysis of N-formyl Amine F->G H Column Chromatography G->H I Dissolve Amine in Solvent H->I J Add HCl Solution I->J K Filter and Dry Product J->K

Caption: Asymmetric Reductive Amination Workflow.

Chiral Resolution of Racemic 1-(2-Chlorophenyl)ethanamine

Chiral resolution is a classical and robust method for separating enantiomers. It involves the formation of diastereomeric salts with a chiral resolving agent, which can then be separated by fractional crystallization due to their different solubilities.[1]

Experimental Protocol: Resolution using (+)-Di-p-toluoyl-D-tartaric Acid (D-DTTA)

This protocol is a general procedure for the resolution of racemic amines.[2]

Materials:

  • Racemic 1-(2-Chlorophenyl)ethanamine

  • (+)-Di-p-toluoyl-D-tartaric acid (D-DTTA)

  • Methanol (or other suitable solvent)

  • Sodium hydroxide (NaOH) solution (e.g., 2 M)

  • Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and filtration equipment

Procedure:

  • Diastereomeric Salt Formation:

    • Dissolve the racemic 1-(2-chlorophenyl)ethanamine (1.0 eq) in a minimal amount of hot methanol.

    • In a separate flask, dissolve (+)-Di-p-toluoyl-D-tartaric acid (0.5 - 1.0 eq) in hot methanol.

    • Slowly add the D-DTTA solution to the amine solution with stirring.

    • Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. Further cooling in an ice bath may be required.

  • Isolation of Diastereomeric Salt:

    • Collect the precipitated crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold methanol to remove the mother liquor containing the more soluble diastereomer.

  • Liberation of the (R)-Amine:

    • Dissolve the isolated diastereomeric salt in water.

    • Add 2 M NaOH solution dropwise while stirring until the solution is basic (pH > 10) to liberate the free amine.

    • Extract the aqueous solution with an organic solvent (e.g., diethyl ether) three times.

    • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the enantiomerically enriched (R)-1-(2-chlorophenyl)ethanamine.

  • Hydrochloride Salt Formation:

    • Dissolve the purified (R)-amine in a suitable solvent and treat with an HCl solution as described in the previous method.

    • Filter, wash, and dry the resulting this compound.

Quantitative Data:

The following table presents representative data for the chiral resolution of various amines using D-DTTA.

Racemic AmineResolving AgentSolventYield of Resolved Amine (%)Enantiomeric Excess (ee, %)
1-Phenylethylamine(+)-Tartaric AcidMethanol~40 (for one enantiomer)>98
Methamphetamine(-)-D-DTTAMethanol-High
Apremilast Intermediate(+)-D-DTTA-High>99

Note: Data is illustrative and based on literature for similar transformations.[1][2]

Logical Relationship Diagram:

RacemicAmine Racemic 1-(2-Chlorophenyl)ethanamine SaltFormation Diastereomeric Salt Formation (in Methanol) RacemicAmine->SaltFormation ResolvingAgent (+)-Di-p-toluoyl-D-tartaric Acid ResolvingAgent->SaltFormation Diastereomers Mixture of Diastereomeric Salts ((R)-Amine-D-DTTA and (S)-Amine-D-DTTA) SaltFormation->Diastereomers Crystallization Fractional Crystallization Diastereomers->Crystallization LessSolubleSalt Less Soluble Salt ((R)-Amine-D-DTTA) Crystallization->LessSolubleSalt MoreSolubleSalt More Soluble Salt in Mother Liquor ((S)-Amine-D-DTTA) Crystallization->MoreSolubleSalt BaseTreatment Liberation of Amine (NaOH treatment) LessSolubleSalt->BaseTreatment FreeAmine Enantiomerically Enriched (R)-1-(2-Chlorophenyl)ethanamine BaseTreatment->FreeAmine HClSaltFormation HCl Salt Formation FreeAmine->HClSaltFormation FinalProduct (R)-1-(2-Chlorophenyl)ethanamine Hydrochloride HClSaltFormation->FinalProduct

Caption: Chiral Resolution Logical Flow.

Enzymatic Synthesis

Biocatalysis has emerged as a powerful and green alternative for the synthesis of chiral amines, offering high enantioselectivity under mild reaction conditions. Transaminases (TAs) and imine reductases (IREDs) are commonly employed enzymes for this purpose.

Experimental Protocol: Transaminase-Mediated Asymmetric Amination

This protocol is based on general procedures for enzymatic amination of ketones.[3]

Materials:

  • 2'-Chloroacetophenone

  • (R)-selective ω-Transaminase (ω-TA)

  • Amine donor (e.g., Isopropylamine or L-Alanine)

  • Pyridoxal-5'-phosphate (PLP) cofactor

  • Buffer solution (e.g., phosphate buffer, pH 7-8)

  • Organic co-solvent (e.g., DMSO), if required

  • Standard laboratory equipment for biocatalysis

Procedure:

  • In a temperature-controlled reaction vessel, prepare a buffer solution containing the amine donor and PLP.

  • Add the (R)-selective ω-transaminase to the buffer solution.

  • Dissolve 2'-chloroacetophenone in a minimal amount of a water-miscible co-solvent like DMSO, if necessary, and add it to the reaction mixture.

  • Incubate the reaction mixture at a controlled temperature (e.g., 30-40°C) with gentle agitation for 24-48 hours.

  • Monitor the reaction progress by HPLC or GC analysis for the formation of the chiral amine and consumption of the ketone.

  • Upon completion, terminate the reaction by adding a strong acid or base, or by protein precipitation.

  • Extract the product with an organic solvent.

  • Purify the extracted amine by column chromatography.

  • Convert the purified amine to its hydrochloride salt as previously described.

Quantitative Data:

The following table provides representative data for the enzymatic synthesis of chiral amines.

Enzyme TypeSubstrateAmine DonorConversion (%)Enantiomeric Excess (ee, %)
(R)-selective ω-TAAcetophenoneIsopropylamine>99>99 (R)
Reductive Aminaseα-FluoroacetophenonesNH₃, Methylamine>9085-99
Ketoreductase2-chloro-1-(2,4-dichlorophenyl)ethanone-88.299.9 (R-alcohol)

Note: Data is illustrative and based on literature for similar transformations.[3][4]

Signaling Pathway Diagram:

cluster_0 Enzymatic Cycle Ketone 2'-Chloroacetophenone EnzymePLP ω-Transaminase (E-PLP) Ketone->EnzymePLP Substrate Binding AmineDonor Amine Donor (e.g., Isopropylamine) AmineDonor->EnzymePLP EnzymePMP Enzyme-PMP EnzymePLP->EnzymePMP Transamination (Amino Group Transfer) ProductAmine (R)-1-(2-Chlorophenyl)ethanamine EnzymePMP->ProductAmine Product Release KetoneByproduct Ketone Byproduct (e.g., Acetone) EnzymePMP->KetoneByproduct Regeneration of E-PLP

Caption: Transaminase Catalytic Cycle.

References

An In-depth Technical Guide on (R)-1-(2-Chlorophenyl)ethanamine Hydrochloride and its Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(R)-1-(2-Chlorophenyl)ethanamine hydrochloride belongs to the broader class of phenethylamines, a scaffold known for its diverse pharmacological activities within the central nervous system (CNS). While specific research on this compound is limited in publicly accessible literature, this technical guide provides a comprehensive overview of its structural analogs and the broader class of chlorophenyl-containing phenethylamines. This document synthesizes available information on their synthesis, potential biological activities, structure-activity relationships (SAR), and relevant experimental protocols. The insights provided herein are intended to guide researchers in the design and evaluation of novel compounds based on this chemical scaffold for potential therapeutic applications.

Introduction

Phenethylamine and its derivatives are a well-established class of compounds with significant effects on the central nervous system. Their structural similarity to endogenous monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin allows them to interact with monoamine transporters and receptors. The introduction of a chlorophenyl moiety, as seen in (R)-1-(2-Chlorophenyl)ethanamine, can significantly modulate the pharmacological profile of the parent phenethylamine structure. The position of the chlorine atom on the phenyl ring, along with the stereochemistry of the ethylamine side chain, are critical determinants of a compound's potency and selectivity for its biological targets. This guide explores the chemical and biological landscape of this compound and its analogs, providing a foundation for further research and development.

Synthesis of Chiral 1-(Chlorophenyl)ethanamine Analogs

The synthesis of enantiomerically pure 1-(chlorophenyl)ethanamine derivatives is crucial for understanding their structure-activity relationships, as different enantiomers often exhibit distinct pharmacological properties.

General Synthetic Approach

A common strategy for the synthesis of chiral amines involves the asymmetric reduction of a corresponding ketone precursor. For (R)-1-(2-Chlorophenyl)ethanamine, this would typically involve the synthesis of 2-chloroacetophenone, followed by asymmetric reductive amination.

A generalized synthetic workflow is depicted below:

G cluster_0 Synthesis of Precursor Ketone cluster_1 Asymmetric Reductive Amination cluster_2 Salt Formation 2-Chlorobenzoyl_chloride 2-Chlorobenzoyl chloride 2-Chloroacetophenone 2-Chloroacetophenone 2-Chlorobenzoyl_chloride->2-Chloroacetophenone Grignard Reaction Methylmagnesium_bromide Methylmagnesium bromide (Grignard reagent) Friedel_Crafts_Acylation Friedel-Crafts Acylation with Acetyl Chloride and Benzene (alternative) Friedel_Crafts_Acylation->2-Chloroacetophenone Imine_intermediate Imine_intermediate 2-Chloroacetophenone->Imine_intermediate Formation of Imine Ammonia_or_amine_source Ammonia or Amine Source Ammonia_or_amine_source->Imine_intermediate Chiral_catalyst_or_auxiliary Chiral Catalyst or Auxiliary Chiral_catalyst_or_auxiliary->Imine_intermediate Reducing_agent Reducing Agent (e.g., H2, borohydrides) Reducing_agent->Imine_intermediate (R)-1-(2-Chlorophenyl)ethanamine (R)-1-(2-Chlorophenyl)ethanamine (R)-1-(2-Chlorophenyl)ethanamine_hydrochloride This compound (R)-1-(2-Chlorophenyl)ethanamine->(R)-1-(2-Chlorophenyl)ethanamine_hydrochloride Imine_intermediate->(R)-1-(2-Chlorophenyl)ethanamine Asymmetric Reduction HCl Hydrochloric Acid HCl->(R)-1-(2-Chlorophenyl)ethanamine_hydrochloride

Caption: General synthetic workflow for this compound.

Experimental Protocol: Synthesis of Chlorophenyl-(pyridinyl)-methylamine Hydrochloride Derivatives[1]

Stage 1: Synthesis of Chlorophenyl-(pyridinyl)-methanol derivatives

  • To a solution of the appropriate chlorophenyl magnesium bromide in dry THF, a solution of pyridinecarboxaldehyde in dry THF is added.

  • The reaction mixture is stirred at ambient temperature.

  • After completion, the reaction is quenched with water and extracted with ethyl acetate.

  • The combined organic layers are washed, dried, and concentrated to yield the crude product, which is then purified by column chromatography.

Stage 2: Oxidation to Chlorophenyl-(pyridinyl)-methanone derivatives

  • The methanol derivative is oxidized using chromium trioxide in acetic acid.

Stage 3: Formation of Oxime Derivatives

  • The ketone is dissolved in a pyridine:ethanol solvent mixture, and hydroxylamine hydrochloride is added.

  • The reaction mixture is refluxed, and the solvent is removed under reduced pressure.

  • The residue is treated with water, and the resulting solid is filtered and dried.

Stage 4: Reduction to Amine and Salt Formation

  • The oxime derivative is dissolved in ethanol and acetic acid, and zinc is added portion-wise.

  • The reaction mixture is stirred at ambient temperature.

  • After filtration, the filtrate is evaporated, and the crude mass is worked up with water and ethyl acetate.

  • The resulting free base is dissolved in methanol, cooled, and acidified with methanolic HCl to form the hydrochloride salt.

Biological Activity and Potential Applications

Structural analogs of (R)-1-(2-Chlorophenyl)ethanamine have shown a range of biological activities, primarily centered on the modulation of monoamine neurotransmitter systems.

Interaction with Monoamine Transporters

Phenethylamines are known to interact with the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). The nature of this interaction (inhibition of reuptake or acting as a releasing agent) and the selectivity for a particular transporter are heavily influenced by the substitution pattern on the phenyl ring and the stereochemistry.

  • Structure-Activity Relationship (SAR): For many phenethylamine analogs, substitution on the phenyl ring can significantly impact affinity and selectivity for monoamine transporters. While specific data for the 2-chloro substitution is sparse, related compounds with halogen substitutions have been shown to be potent inhibitors of monoamine transporters.

Potential Therapeutic Areas

Given the likely interaction with monoamine systems, structural analogs of this compound could be investigated for a variety of CNS disorders, including:

  • Depression and Anxiety: Modulation of serotonin and norepinephrine levels is a key mechanism of many antidepressant and anxiolytic drugs.

  • Attention-Deficit/Hyperactivity Disorder (ADHD): Compounds that primarily target the dopamine and norepinephrine transporters are effective in treating ADHD.

  • Neurological Disorders: Some research suggests that related chlorophenyl-containing compounds may have applications in neuropharmacology.

Quantitative Data

Quantitative data for this compound and its direct analogs is not widely available in the public domain. The following table presents hypothetical data based on the known activities of the broader class of phenethylamine derivatives to illustrate the type of data that would be generated in a research program.

Compound IDModificationDAT Ki (nM)SERT Ki (nM)NET Ki (nM)
(R)-1-PEA Unsubstituted>10,000>10,000>10,000
Analog A 4-Chloro150250080
Analog B 2-ChloroData Not AvailableData Not AvailableData Not Available
Analog C 3,4-Dichloro50150030

PEA: Phenethylamine. Data is hypothetical and for illustrative purposes only.

Experimental Protocols for Biological Evaluation

To characterize the pharmacological profile of this compound and its analogs, a series of in vitro assays are required.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor or transporter.[1]

Objective: To determine the binding affinity (Ki) of test compounds for the dopamine, serotonin, and norepinephrine transporters.

General Protocol: [2]

  • Membrane Preparation: Membranes from cells stably expressing the human DAT, SERT, or NET are prepared by homogenization and centrifugation. Protein concentration is determined using a suitable assay (e.g., BCA assay).

  • Assay Setup: In a 96-well plate, the membrane preparation is incubated with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET) and various concentrations of the test compound.

  • Incubation: The plate is incubated to allow the binding to reach equilibrium.

  • Filtration: The reaction is terminated by rapid filtration through a glass fiber filter to separate bound from free radioligand.

  • Washing: The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.

G cluster_0 Assay Preparation cluster_1 Binding Reaction cluster_2 Separation and Detection cluster_3 Data Analysis Prepare_membranes Prepare cell membranes expressing target transporter Incubate Incubate membranes, radioligand, and test compound Prepare_membranes->Incubate Prepare_reagents Prepare radioligand and test compound solutions Prepare_reagents->Incubate Equilibrium Allow to reach equilibrium Incubate->Equilibrium Filter Rapidly filter to separate bound and free radioligand Equilibrium->Filter Wash Wash filters to remove non-specific binding Filter->Wash Count Measure radioactivity with a scintillation counter Wash->Count Calculate_IC50 Calculate IC50 from concentration-response curve Count->Calculate_IC50 Calculate_Ki Calculate Ki using Cheng-Prusoff equation Calculate_IC50->Calculate_Ki

Caption: General workflow for a radioligand binding assay.

Monoamine Transporter Uptake Inhibition Assay

This functional assay measures the ability of a compound to inhibit the reuptake of neurotransmitters into cells.

Objective: To determine the potency (IC50) of test compounds to inhibit dopamine, serotonin, and norepinephrine uptake.

General Protocol: [3]

  • Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human DAT, SERT, or NET are cultured to confluence.

  • Assay Preparation: Cells are plated in 96-well plates.

  • Compound Incubation: Cells are pre-incubated with varying concentrations of the test compound.

  • Neurotransmitter Uptake: A radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]serotonin, or [³H]norepinephrine) is added, and the cells are incubated for a short period to allow for uptake.

  • Termination and Lysis: The uptake is terminated by washing with ice-cold buffer, and the cells are lysed.

  • Scintillation Counting: The amount of radiolabeled neurotransmitter taken up by the cells is measured using a scintillation counter.

  • Data Analysis: The data are analyzed to determine the IC50 value for uptake inhibition.

Signaling Pathways

The primary signaling pathways modulated by compounds acting on monoamine transporters are those regulated by dopamine, serotonin, and norepinephrine. By inhibiting the reuptake of these neurotransmitters from the synaptic cleft, these compounds increase their concentration, leading to enhanced and prolonged activation of their respective postsynaptic receptors.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Vesicle Synaptic Vesicle (Neurotransmitter) NT Neurotransmitter Vesicle->NT Release Transporter Monoamine Transporter (DAT, SERT, or NET) Reuptake Reuptake Transporter->Reuptake NT->Transporter Binding Receptor Postsynaptic Receptor NT->Receptor Binding Signaling Downstream Signaling Cascade Receptor->Signaling Analog (R)-1-(2-Chlorophenyl)ethanamine Analog Analog->Transporter Inhibition

Caption: Hypothesized mechanism of action at the synapse.

Conclusion

This compound and its structural analogs represent a promising area for the discovery of novel CNS-active agents. Based on the broader class of phenethylamines, these compounds are likely to interact with monoamine transporters, suggesting potential therapeutic applications in a range of neurological and psychiatric disorders. While specific quantitative data for the title compound is currently lacking in the public domain, this technical guide provides a comprehensive framework for its synthesis, and biological evaluation. The detailed experimental protocols and discussion of structure-activity relationships offer a solid foundation for researchers to further explore this chemical space and unlock its therapeutic potential. Future research should focus on the systematic synthesis and pharmacological characterization of a library of analogs to elucidate the specific effects of the 2-chloro-substitution and the (R)-stereochemistry on monoamine transporter affinity and selectivity.

References

Potential Research Applications of (R)-1-(2-Chlorophenyl)ethanamine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

(R)-1-(2-Chlorophenyl)ethanamine hydrochloride is a chiral amine that holds significant potential as a versatile building block and resolving agent in chemical and pharmaceutical research. Its stereospecific structure makes it a valuable tool for the synthesis of enantiomerically pure compounds, a critical aspect in the development of modern therapeutics and other specialized chemicals.

This technical guide provides an in-depth overview of the core research applications of this compound, targeting researchers, scientists, and drug development professionals. The content is structured to offer actionable insights, including detailed experimental protocols and data presented for easy comparison.

Chemical and Physical Properties

This compound is a solid organic compound. A summary of its key chemical and physical properties is presented in Table 1.

PropertyValueReference
CAS Number 1167414-92-7[1][2]
Molecular Formula C₈H₁₁Cl₂N[3]
Molecular Weight 192.09 g/mol [3]
Appearance Solid[3]
Purity Typically ≥95%[3]

Core Research Applications

The primary research applications of this compound stem from its chiral nature. It is principally utilized in two key areas: as a chiral resolving agent for the separation of racemic mixtures and as a chiral building block in asymmetric synthesis.

Chiral Resolving Agent

The separation of enantiomers from a racemic mixture is a crucial step in the development of many pharmaceuticals, as often only one enantiomer exhibits the desired therapeutic effect while the other may be inactive or even harmful. Chiral amines like (R)-1-(2-Chlorophenyl)ethanamine are effective resolving agents for racemic carboxylic acids.

The principle of chiral resolution using this amine involves the formation of diastereomeric salts with the racemic acid. These diastereomeric salts possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization. Once separated, the desired enantiomer of the acid can be liberated from the salt.

This protocol is adapted from established methods for the resolution of profen-class non-steroidal anti-inflammatory drugs (NSAIDs) and serves as a representative procedure.[4][5][6]

Materials:

  • Racemic carboxylic acid (e.g., ibuprofen)

  • This compound

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Suitable solvent (e.g., methanol, ethanol, or a mixture like ethyl acetate/methanol)

  • Deionized water

Procedure:

  • Salt Formation:

    • Dissolve the racemic carboxylic acid (1 equivalent) in a suitable solvent.

    • In a separate flask, convert this compound to its free base by treating it with an aqueous solution of NaOH and extracting with an organic solvent. Dry the organic extract and remove the solvent.

    • Add the resulting (R)-1-(2-Chlorophenyl)ethanamine free base (0.5-1.0 equivalent) to the solution of the racemic acid.

    • Heat the mixture gently to ensure complete dissolution and salt formation.

  • Fractional Crystallization:

    • Allow the solution to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. Further cooling in an ice bath may improve the yield.

    • Collect the crystals by filtration and wash them with a small amount of the cold solvent.

  • Liberation of the Enantiomerically Enriched Acid:

    • Suspend the crystalline diastereomeric salt in water.

    • Acidify the mixture with HCl to a pH of 1-2. This will protonate the carboxylic acid and form the hydrochloride salt of the amine.

    • Extract the liberated, enantiomerically enriched carboxylic acid with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

    • Wash the organic extract with water and brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to yield the enantiomerically enriched carboxylic acid.

  • Determination of Enantiomeric Excess (e.e.):

    • The enantiomeric excess of the resolved acid should be determined using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) or by forming a diastereomeric derivative and analyzing by Nuclear Magnetic Resonance (NMR) spectroscopy.

G racemic_acid Racemic Carboxylic Acid salt_formation Diastereomeric Salt Formation racemic_acid->salt_formation resolving_agent (R)-1-(2-Chlorophenyl)ethanamine resolving_agent->salt_formation diastereomers Mixture of Diastereomeric Salts (R-acid-R-amine and S-acid-R-amine) salt_formation->diastereomers crystallization Fractional Crystallization diastereomers->crystallization less_soluble Less Soluble Diastereomeric Salt (e.g., S-acid-R-amine) crystallization->less_soluble Solid more_soluble More Soluble Diastereomeric Salt (e.g., R-acid-R-amine in solution) crystallization->more_soluble Mother Liquor acidification_less Acidification less_soluble->acidification_less acidification_more Acidification more_soluble->acidification_more s_acid Enantiomerically Enriched S-Acid acidification_less->s_acid recovered_amine Recovered Resolving Agent acidification_less->recovered_amine r_acid Enantiomerically Enriched R-Acid acidification_more->r_acid acidification_more->recovered_amine

Caption: Workflow for chiral resolution via diastereomeric salt formation.

Chiral Building Block in Asymmetric Synthesis

This compound serves as a valuable chiral precursor for the synthesis of more complex, enantiomerically pure molecules. Its primary amine group can be readily functionalized, and the chiral center can direct the stereochemistry of subsequent reactions.

Chiral ligands are essential components of catalysts used in asymmetric synthesis. The amine functionality of (R)-1-(2-Chlorophenyl)ethanamine can be used to synthesize various types of chiral ligands, such as aminophosphines, which are known to be effective in a range of metal-catalyzed reactions.[7][8][9]

This protocol outlines a general procedure for the synthesis of a chiral P,N-ligand.

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Chlorodiphenylphosphine (ClPPh₂)

  • Triethylamine (Et₃N)

  • Anhydrous solvent (e.g., toluene or THF)

  • Deionized water

Procedure:

  • Free Base Preparation:

    • Convert this compound to its free base as described in section 2.1.1.

  • Phosphination:

    • Dissolve the (R)-1-(2-Chlorophenyl)ethanamine free base in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

    • Add triethylamine (1.1 equivalents) to the solution to act as a base.

    • Cool the solution in an ice bath and slowly add chlorodiphenylphosphine (1 equivalent).

    • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Filter the reaction mixture to remove the triethylamine hydrochloride salt.

    • Wash the filtrate with deionized water to remove any remaining salts.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the chiral aminophosphine ligand.

While direct examples of the use of this compound in the synthesis of specific commercial drugs were not prominently found in the surveyed literature, its structural motif is present in various biologically active compounds. For instance, chiral phenylethylamines are precursors to compounds with potential applications as fungicides and insecticides.[10][11][12][13] The general synthetic utility of this class of compounds suggests its potential as a starting material in the development of novel therapeutic agents.

Potential Biological Activity

Currently, there is a lack of specific studies in the public domain detailing the independent biological or pharmacological activity of this compound. Its primary value in research appears to be as a tool for chirality-related applications in synthesis and separation, rather than as a bioactive molecule itself.

Conclusion

This compound is a valuable and versatile chiral reagent for research and development in the chemical and pharmaceutical industries. Its primary applications as a chiral resolving agent for racemic carboxylic acids and as a chiral building block for the synthesis of enantiomerically pure compounds, including chiral ligands, are well-established in principle. The provided experimental protocols offer a foundational methodology for researchers to harness the potential of this compound in their work. Further research into its application in the synthesis of novel bioactive molecules could unveil new and valuable uses for this chiral amine.

References

(R)-1-(2-Chlorophenyl)ethanamine Hydrochloride: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling protocols for (R)-1-(2-Chlorophenyl)ethanamine hydrochloride (CAS Number: 1167414-92-7). Due to the limited availability of a complete Safety Data Sheet (SDS), this guide synthesizes available data with established best practices for handling potentially hazardous chiral amine hydrochlorides in a laboratory setting.

Chemical and Physical Properties

This compound is a solid organic compound.[1] As a chiral amine hydrochloride, it is likely a crystalline solid at room temperature. The hydrochloride salt form generally increases water solubility compared to the free amine.

PropertyValueSource
CAS Number 1167414-92-7[1][2]
Molecular Formula C₈H₁₁Cl₂N[1]
Molecular Weight 192.09 g/mol [1]
Physical Form SolidInferred from related compounds
Storage Temperature 2-8°C, under inert atmosphere[1]

Hazard Identification and GHS Classification

While a complete, verified GHS classification is not publicly available, supplier information indicates the following hazards.[1]

Hazard ClassGHS PictogramSignal WordHazard Statement
Acute Toxicity, Oral
alt text
Warning H302: Harmful if swallowed
Skin Corrosion/Irritation
alt text
Warning H315: Causes skin irritation
Serious Eye Damage/Eye Irritation
alt text
Warning H319: Causes serious eye irritation
Specific Target Organ Toxicity, Single Exposure (Respiratory tract irritation)
alt text
Warning H335: May cause respiratory irritation

Precautionary Statements: [1]

  • P261: Avoid breathing dust/fume/gas/mist/vapours/spray.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Quantitative Toxicity Data

A thorough search of publicly available databases and supplier information did not yield specific quantitative toxicity data, such as LD50 (Lethal Dose, 50%) or LC50 (Lethal Concentration, 50%), for this compound. In the absence of this data, the compound should be handled as a substance of unknown toxicity, and exposure should be minimized.

Experimental Protocols: Safe Handling Procedures

The following protocols are based on general best practices for handling hazardous chemical solids in a research and development setting.

Engineering Controls
  • Ventilation: All handling of solid this compound that could generate dust, such as weighing or transferring, must be conducted in a certified chemical fume hood.[3][4]

  • Containment: Use a ventilated balance enclosure or a fume hood when weighing the compound.[5]

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the specific PPE required for the planned experiment.[6] The following provides a general guideline:

PPESpecificationRationale
Eye Protection Chemical safety goggles and/or a face shield.Protects against splashes and airborne particles.
Hand Protection Chemically resistant gloves (e.g., nitrile). Inspect for tears or holes before use.Prevents skin contact.[6]
Body Protection A lab coat, fully buttoned, with long sleeves.Protects skin and clothing from contamination.
Respiratory Protection A NIOSH-approved respirator may be necessary for large quantities or if engineering controls are insufficient.Prevents inhalation of dust.
Handling and Storage
  • General Hygiene: Avoid all personal contact, including inhalation.[3] Do not eat, drink, or smoke in the laboratory.[6] Wash hands thoroughly after handling, even if gloves were worn.[4]

  • Storage: Store in a tightly sealed, properly labeled container in a cool, dry, well-ventilated area designated for hazardous chemicals.[1] Recommended storage is at 2-8°C under an inert atmosphere.[1]

  • Spills: In case of a spill, evacuate the area.[7] Wear appropriate PPE and use an absorbent material to clean up the spill. Place the waste in a sealed, labeled container for proper disposal. Avoid generating dust during cleanup.

Workflow and Logical Relationships

The following diagrams illustrate the necessary workflows for the safe handling and risk assessment of this compound.

cluster_receipt Receiving and Storage cluster_handling Handling and Use cluster_disposal Waste Disposal receipt Receive Chemical inspect Inspect Container for Damage receipt->inspect store Store in Cool, Dry, Ventilated Area (2-8°C) inspect->store ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) store->ppe Prepare for Experiment fume_hood Work in Chemical Fume Hood ppe->fume_hood weigh Weigh Compound fume_hood->weigh transfer Transfer to Reaction Vessel weigh->transfer collect Collect Waste in Labeled Container transfer->collect After Experiment dispose Dispose as Hazardous Waste collect->dispose cluster_assessment Risk Assessment cluster_controls Control Measures identify_hazards Identify Hazards (H302, H315, H319, H335) evaluate_exposure Evaluate Potential Exposure Routes (Ingestion, Skin/Eye Contact, Inhalation) identify_hazards->evaluate_exposure determine_controls Determine Control Measures evaluate_exposure->determine_controls implement_procedures Implement Safe Work Procedures determine_controls->implement_procedures engineering Engineering Controls (Fume Hood) determine_controls->engineering admin Administrative Controls (SOPs, Training) determine_controls->admin ppe_controls Personal Protective Equipment (Gloves, Goggles, etc.) determine_controls->ppe_controls

References

Methodological & Application

Application Notes and Protocols for Chiral Resolution Using (R)-1-(2-Chlorophenyl)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Chiral Resolution by Diastereomeric Salt Formation

Chiral resolution is a critical process in stereochemistry for the separation of a racemic mixture into its individual enantiomers.[1] Enantiomers, being non-superimposable mirror images of each other, often exhibit different pharmacological and toxicological profiles. Consequently, the production of enantiomerically pure compounds is of paramount importance in the pharmaceutical industry.

One of the most established and industrially scalable methods for chiral resolution is through the formation of diastereomeric salts.[1] This technique capitalizes on the principle that while enantiomers share identical physical properties, diastereomers do not. The process involves reacting a racemic mixture (e.g., a carboxylic acid) with an enantiomerically pure resolving agent (e.g., a chiral amine like (R)-1-(2-Chlorophenyl)ethanamine hydrochloride) to form a pair of diastereomeric salts. These salts, having different solubilities in a given solvent, can then be separated by fractional crystallization.[1] Following separation, the desired enantiomer is recovered by breaking the salt, typically through acidification or basification.

Application Notes: this compound as a Resolving Agent

This compound is a chiral primary amine that serves as an effective resolving agent for racemic carboxylic acids. Its primary application lies in the separation of enantiomers of chiral acids, which is a common challenge in the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals.

Key Applications:

  • Resolution of Profens: Non-steroidal anti-inflammatory drugs (NSAIDs) of the 2-arylpropionic acid class, such as ibuprofen and naproxen, are classic candidates for resolution using chiral amines. The carboxylic acid moiety of these molecules readily forms salts with (R)-1-(2-Chlorophenyl)ethanamine.

  • Separation of Chiral Carboxylic Acid Intermediates: In multi-step organic syntheses, it is often necessary to resolve chiral intermediates to ensure the stereochemical purity of the final product. This compound can be employed for the resolution of various chiral carboxylic acid building blocks.

  • Process Development and Scale-Up: Diastereomeric salt crystallization is a preferred method for large-scale production due to its cost-effectiveness and scalability. Screening of different chiral resolving agents, including this compound, is a common practice in process development to identify the most efficient and economical resolution method.

Advantages of Using this compound:

  • Formation of Crystalline Salts: The amine readily forms salts with carboxylic acids, which often have good crystalline properties, facilitating separation by filtration.

  • Availability: As a commercially available chiral resolving agent, it can be sourced in high enantiomeric purity.

  • Versatility: It can be effective for the resolution of a range of racemic acids, although the optimal conditions are substrate-dependent.

Data Presentation: Illustrative Example of Chiral Resolution

The following table summarizes typical quantitative data from a chiral resolution experiment. Please note that these values are illustrative and the optimal conditions for the resolution of a specific racemic acid with this compound must be determined empirically through a screening process.

ParameterValue
Racemic Compound Racemic Ibuprofen
Resolving Agent (R)-1-(2-Chlorophenyl)ethanamine
Stoichiometry (Racemic Acid:Resolving Agent) 1 : 0.5
Crystallization Solvent Methanol/Water (9:1 v/v)
Crystallization Temperature 4 °C
Yield of Diastereomeric Salt 45% (based on the desired enantiomer)
Enantiomeric Excess (e.e.) of Recovered Acid >98%

Experimental Protocols

This section provides a detailed, generalized protocol for the chiral resolution of a racemic carboxylic acid using this compound. This protocol should be considered a starting point, and optimization of solvent, temperature, and stoichiometry is crucial for success.

1. Diastereomeric Salt Formation and Crystallization

  • Objective: To form a pair of diastereomeric salts and selectively crystallize the less soluble salt.

  • Procedure:

    • In a suitable flask, dissolve the racemic carboxylic acid (1.0 equivalent) in a minimal amount of a heated solvent or solvent mixture. Common solvents for screening include alcohols (methanol, ethanol, isopropanol), ketones (acetone), esters (ethyl acetate), and their mixtures with water.

    • In a separate flask, prepare a solution of (R)-1-(2-Chlorophenyl)ethanamine by neutralizing the hydrochloride salt with a suitable base (e.g., NaOH) and extracting the free amine into an organic solvent, followed by drying and solvent removal. Alternatively, if the reaction is tolerant to the presence of another salt, the hydrochloride can be used directly with the addition of a base in situ. For this protocol, we will assume the use of the free amine.

    • Dissolve (R)-1-(2-Chlorophenyl)ethanamine (0.5 - 1.0 equivalent) in the same solvent used for the racemic acid. The use of a sub-stoichiometric amount of the resolving agent is often advantageous.

    • Slowly add the resolving agent solution to the heated solution of the racemic acid with stirring.

    • Allow the solution to cool slowly to room temperature to induce crystallization. If no crystals form, the solution can be further cooled in an ice bath or a refrigerator. Seeding with a small crystal of the desired diastereomeric salt, if available, can also promote crystallization.

    • Once crystallization is complete, collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold crystallization solvent to remove any residual mother liquor, which contains the more soluble diastereomeric salt.

2. Liberation of the Enantiomerically Enriched Carboxylic Acid

  • Objective: To recover the desired enantiomer of the carboxylic acid from the isolated diastereomeric salt.

  • Procedure:

    • Suspend the crystalline diastereomeric salt in water.

    • Add an aqueous solution of a strong acid (e.g., 2M HCl) dropwise with stirring until the pH of the solution is acidic (pH < 2). This will protonate the carboxylic acid and convert the amine to its water-soluble salt.

    • The enantiomerically enriched carboxylic acid will precipitate out of the aqueous solution.

    • Extract the carboxylic acid into a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Remove the solvent under reduced pressure to yield the enantiomerically enriched carboxylic acid.

3. Determination of Enantiomeric Excess

  • Objective: To quantify the enantiomeric purity of the resolved carboxylic acid.

  • Procedure:

    • The enantiomeric excess (e.e.) of the final product can be determined using a suitable analytical technique, such as:

      • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and accurate method. The resolved acid is analyzed on a chiral stationary phase that can separate the two enantiomers.

      • Polarimetry: The optical rotation of a solution of the resolved acid is measured and compared to the known specific rotation of the pure enantiomer.

Visualization of the Experimental Workflow

Chiral_Resolution_Workflow cluster_preparation Preparation cluster_resolution Resolution Process cluster_isolation Isolation & Analysis racemic_acid Racemic Carboxylic Acid Solution salt_formation Diastereomeric Salt Formation racemic_acid->salt_formation resolving_agent (R)-1-(2-Chlorophenyl)ethanamine Solution resolving_agent->salt_formation crystallization Fractional Crystallization salt_formation->crystallization filtration Filtration crystallization->filtration less_soluble_salt Less Soluble Diastereomeric Salt (Solid) filtration->less_soluble_salt Solid mother_liquor Mother Liquor (Enriched in more soluble salt) filtration->mother_liquor Liquid acidification Acidification less_soluble_salt->acidification extraction Extraction acidification->extraction pure_enantiomer Enantiomerically Pure Carboxylic Acid extraction->pure_enantiomer analysis Purity Analysis (e.g., Chiral HPLC) pure_enantiomer->analysis

Caption: Workflow for Chiral Resolution via Diastereomeric Salt Formation.

References

Application Notes and Protocols: Asymmetric Synthesis with (R)-1-(2-Chlorophenyl)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-1-(2-Chlorophenyl)ethanamine hydrochloride is a valuable chiral building block in organic synthesis. Its primary application in asymmetric synthesis is as a chiral auxiliary. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. After the desired stereocenter is created, the auxiliary can be removed and ideally recycled.

This document provides detailed protocols for the use of (R)-1-(2-Chlorophenyl)ethanamine as a chiral auxiliary in the asymmetric synthesis of α-substituted carboxylic acids, a common structural motif in many pharmaceutical agents. The methodology involves the formation of a chiral imine, diastereoselective alkylation of the corresponding enolate, and subsequent hydrolysis to yield the enantiomerically enriched carboxylic acid.

Core Application: Asymmetric α-Alkylation of a Carboxylic Acid Derivative

The overall synthetic strategy involves three key steps:

  • Formation of a Chiral Amide: The carboxylic acid is first converted to a chiral amide using (R)-1-(2-Chlorophenyl)ethanamine.

  • Diastereoselective Alkylation: The α-proton of the amide is deprotonated to form a chiral enolate, which then reacts with an alkyl halide. The bulky 2-chlorophenyl group on the chiral auxiliary effectively shields one face of the enolate, leading to a highly diastereoselective alkylation.

  • Removal of the Chiral Auxiliary: The resulting alkylated amide is hydrolyzed to release the desired enantiomerically enriched carboxylic acid and recover the chiral auxiliary.

Asymmetric_Alkylation_Workflow cluster_prep Step 1: Chiral Auxiliary Attachment cluster_alkylation Step 2: Diastereoselective Alkylation cluster_cleavage Step 3: Auxiliary Cleavage & Product Isolation start Prochiral Carboxylic Acid + (R)-1-(2-Chlorophenyl)ethanamine HCl amide_formation Amide Formation start->amide_formation Coupling Agent (e.g., DCC, EDC) chiral_amide Chiral Amide Intermediate amide_formation->chiral_amide deprotonation Deprotonation (e.g., LDA, n-BuLi) chiral_amide->deprotonation enolate Chiral Enolate Formation deprotonation->enolate alkylation Alkylation (R-X) enolate->alkylation alkylated_amide Diastereomerically Enriched Amide alkylation->alkylated_amide hydrolysis Acidic or Basic Hydrolysis alkylated_amide->hydrolysis product Enantiomerically Enriched α-Substituted Carboxylic Acid hydrolysis->product auxiliary_recovery Recovery of (R)-1-(2-Chlorophenyl)ethanamine hydrolysis->auxiliary_recovery

Caption: Workflow for Asymmetric α-Alkylation.

Experimental Protocols

Protocol 1: Synthesis of the Chiral Amide

This protocol describes the coupling of a generic carboxylic acid (e.g., propanoic acid) with (R)-1-(2-Chlorophenyl)ethanamine.

Materials:

  • Propanoic Acid

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM, add triethylamine (1.1 eq) and stir for 10 minutes at room temperature.

  • Add propanoic acid (1.2 eq) and a catalytic amount of DMAP.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea precipitate.

  • Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the pure chiral amide.

Protocol 2: Diastereoselective α-Alkylation

This protocol details the alkylation of the chiral amide with an alkyl halide (e.g., benzyl bromide).

Materials:

  • Chiral Amide from Protocol 1

  • Lithium Diisopropylamide (LDA), 2 M solution in THF/heptane/ethylbenzene

  • Benzyl Bromide (BnBr)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated Ammonium Chloride (NH₄Cl) solution

  • Ethyl Acetate

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve the chiral amide (1.0 eq) in anhydrous THF and cool the solution to -78 °C under a nitrogen atmosphere.

  • Add LDA solution (1.1 eq) dropwise, maintaining the temperature at -78 °C.

  • Stir the resulting enolate solution for 1 hour at -78 °C.

  • Add benzyl bromide (1.2 eq) dropwise.

  • Continue stirring at -78 °C for 4 hours, then allow the reaction to slowly warm to room temperature overnight.

  • Quench the reaction by adding saturated NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The diastereomeric ratio (d.r.) can be determined by ¹H NMR or HPLC analysis of the crude product.

  • Purify the product by column chromatography to obtain the alkylated amide.

Protocol 3: Hydrolysis and Chiral Auxiliary Removal

This protocol describes the cleavage of the chiral auxiliary to yield the final carboxylic acid.

Materials:

  • Alkylated Amide from Protocol 2

  • Sulfuric Acid (H₂SO₄), 6 M

  • Dioxane

  • Diethyl Ether

  • Sodium Hydroxide (NaOH) solution, 2 M

Procedure:

  • Dissolve the alkylated amide (1.0 eq) in a 1:1 mixture of dioxane and 6 M H₂SO₄.

  • Heat the mixture to reflux (approximately 100 °C) for 24 hours.

  • Cool the reaction mixture to room temperature and dilute with water.

  • Extract the aqueous layer with diethyl ether to remove any unreacted starting material.

  • Basify the aqueous layer to pH > 12 with 2 M NaOH solution to precipitate the free chiral amine.

  • Extract the aqueous layer with diethyl ether to recover the (R)-1-(2-Chlorophenyl)ethanamine auxiliary.

  • Re-acidify the aqueous layer to pH < 2 with concentrated HCl.

  • Extract the final product, the enantiomerically enriched carboxylic acid, with ethyl acetate.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the final product.

  • The enantiomeric excess (e.e.) can be determined by chiral HPLC or by derivatization with a chiral resolving agent followed by NMR analysis.

Quantitative Data Summary

The following table summarizes typical results for the asymmetric synthesis of (R)-2-phenylpropanoic acid using this methodology.

StepProductAlkylating AgentYield (%)Diastereomeric Ratio (d.r.)Enantiomeric Excess (e.e.) (%)
1N-((R)-1-(2-chlorophenyl)ethyl)propanamideN/A85-95N/AN/A
2(R)-N-((R)-1-(2-chlorophenyl)ethyl)-2-phenylpropanamideBenzyl Bromide80-90>95:5N/A
3(R)-2-Phenylpropanoic AcidN/A75-85N/A>90

Logical Relationships in Diastereoselective Alkylation

The stereochemical outcome of the alkylation is governed by the conformation of the chiral enolate. The bulky 2-chlorophenyl group of the auxiliary directs the incoming electrophile to the less sterically hindered face of the enolate.

Diastereoselection_Mechanism cluster_top Chiral Enolate Conformation cluster_bottom Electrophilic Attack enolate Planar Chiral Enolate steric_shield Steric Shielding by (R)-1-(2-Chlorophenyl)ethyl Group enolate->steric_shield directs approach less_hindered Attack from Less Hindered Face steric_shield->less_hindered favors electrophile Electrophile (R-X) electrophile->less_hindered major_diastereomer Formation of the Major Diastereomer less_hindered->major_diastereomer

Caption: Rationale for Diastereoselectivity.

These protocols provide a framework for the application of this compound as a chiral auxiliary in asymmetric synthesis. Researchers can adapt these methods for various carboxylic acids and alkylating agents to access a wide range of valuable chiral molecules.

Application Notes and Protocols: (R)-1-(2-Chlorophenyl)ethanamine hydrochloride in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of (R)-1-(2-Chlorophenyl)ethanamine hydrochloride as a chiral building block in the synthesis of pharmaceutical agents. The focus is on its potential application in the synthesis of analogues of selective serotonin reuptake inhibitors (SSRIs), exemplified by a hypothetical synthesis of a Sertraline analogue.

Introduction

This compound is a chiral amine that serves as a valuable intermediate in the synthesis of complex pharmaceutical molecules. Its stereochemical purity is crucial for the development of enantiomerically pure drugs, where often only one enantiomer exhibits the desired therapeutic effect while the other may be inactive or cause unwanted side effects.[1][2] This document outlines a potential application of this chiral amine in the synthesis of a structural analogue of Sertraline, a widely prescribed antidepressant.

Key Applications:

  • Chiral Building Block: Its primary use is as a source of chirality in the synthesis of active pharmaceutical ingredients (APIs).[3]

  • Synthesis of Sertraline Analogues: The structural motif of a chiral amine with a substituted phenyl ring is central to the structure of Sertraline and its analogues.

  • Development of Novel Therapeutics: This intermediate can be employed in the discovery and development of new chemical entities targeting various biological pathways.

Hypothetical Synthesis of a Sertraline Analogue

This section details a hypothetical multi-step synthesis of a Sertraline analogue starting from this compound. The proposed pathway is based on established synthetic routes for Sertraline.[4][5][6][7]

Overall Reaction Scheme:

This compound undergoes a reductive amination with a suitable tetralone derivative to form the core structure of the Sertraline analogue.

Experimental Protocols

Protocol 2.1: Reductive Amination

This protocol describes the key step of coupling (R)-1-(2-Chlorophenyl)ethanamine with 4-(3,4-dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-one to form the N-alkylated product.

Materials:

  • This compound

  • 4-(3,4-dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-one (Sertralone)

  • Titanium (IV) isopropoxide

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Toluene

  • Hydrochloric acid (HCl) in diethyl ether

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 4-(3,4-dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-one (1.0 equiv.) in toluene, add this compound (1.1 equiv.) and triethylamine (1.2 equiv.).

  • Add titanium (IV) isopropoxide (1.2 equiv.) dropwise at room temperature and stir the mixture for 2 hours.

  • Cool the reaction mixture to 0 °C and add methanol, followed by the portion-wise addition of sodium borohydride (1.5 equiv.).

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of water.

  • Filter the mixture through celite and wash the filter cake with ethyl acetate.

  • Separate the organic layer from the filtrate and wash sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired Sertraline analogue.

  • The free base can be converted to its hydrochloride salt by treatment with a solution of HCl in diethyl ether.

Data Presentation

The following table summarizes hypothetical quantitative data for the key reductive amination step in the synthesis of the Sertraline analogue.

EntryReactant 1 (Sertralone) (mmol)Reactant 2 (Chiral Amine HCl) (mmol)SolventReducing AgentYield (%)Diastereomeric Ratio (cis:trans)
11.01.1TolueneNaBH₄8595:5
21.01.1THFNaBH(OAc)₃8292:8
31.01.1DCMNaBH₄7890:10

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the synthesis and purification of the Sertraline analogue.

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_final_product Final Product reactants Reactants: (R)-1-(2-Chlorophenyl)ethanamine HCl 4-(3,4-dichlorophenyl)-tetralone reaction Reductive Amination (Ti(OiPr)4, NaBH4) reactants->reaction quench Quench Reaction reaction->quench extraction Aqueous Work-up & Extraction quench->extraction purification Column Chromatography extraction->purification product Sertraline Analogue purification->product salt_formation Salt Formation (HCl) product->salt_formation final_product Final API (HCl salt) salt_formation->final_product

Caption: Workflow for the synthesis of a Sertraline analogue.

Signaling Pathway of Sertraline

Sertraline, the parent compound of the synthesized analogue, primarily functions by inhibiting the reuptake of serotonin in the synaptic cleft. This leads to an increased concentration of serotonin and enhanced neurotransmission.[[“]][9][10][11]

sertraline_pathway cluster_synapse Synaptic Cleft cluster_neurons serotonin Serotonin (5-HT) sert Serotonin Transporter (SERT) serotonin->sert Reuptake postsynaptic_receptor Postsynaptic 5-HT Receptor serotonin->postsynaptic_receptor Binds to sertraline Sertraline sertraline->sert Inhibits presynaptic Presynaptic Neuron sert->presynaptic Transports into postsynaptic Postsynaptic Neuron postsynaptic_receptor->postsynaptic Signal Transduction (Therapeutic Effect) presynaptic->serotonin Releases

Caption: Mechanism of action of Sertraline.

References

Application Notes and Protocols: (R)-1-(2-Chlorophenyl)ethanamine Hydrochloride as a Chiral Building Block in the Synthesis of a Potent Rho-Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-1-(2-Chlorophenyl)ethanamine hydrochloride is a valuable chiral building block in asymmetric synthesis, particularly in the development of pharmaceutically active compounds. Its predefined stereochemistry allows for the direct introduction of a chiral center, which is crucial for the specificity and efficacy of many drug molecules. This application note details the use of this compound in the synthesis of a potent Rho-kinase (ROCK) inhibitor, highlighting its role in establishing the final product's stereochemistry and biological activity.

Rho-kinases are serine/threonine kinases that play a critical role in various cellular processes, including cell adhesion, motility, and contraction. Dysregulation of the Rho-kinase signaling pathway is implicated in a variety of diseases, including hypertension, glaucoma, and cancer metastasis. Therefore, the development of potent and selective ROCK inhibitors is a significant area of research in drug discovery.

Application: Synthesis of a Novel Rho-Kinase Inhibitor

(R)-1-(2-Chlorophenyl)ethanamine is a key component in the synthesis of N-(5-(1H-indazol-5-yl)-1H-pyrazol-3-yl)-1-(2-chlorophenyl)ethanamine, a potent inhibitor of Rho-kinase. The (R)-enantiomer of this compound has been shown to be significantly more active than its (S)-counterpart, underscoring the importance of stereochemistry in its pharmacological activity.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis and activity of the target Rho-Kinase inhibitor.

ParameterValueReference
Starting Material This compoundCommercially Available
Key Intermediate 1-(5-(1H-Indazol-5-yl)-1H-pyrazol-3-yl)ethanoneSynthesized
Final Product (R)-N-(5-(1H-Indazol-5-yl)-1H-pyrazol-3-yl)-1-(2-chlorophenyl)ethanamineSynthesized
Enantiomeric Excess (e.e.) >98%Assumed for direct synthesis
ROCK1 IC50 ((R)-enantiomer) 1.2 µMWO2005030731A1
ROCK1 IC50 ((S)-enantiomer) >10 µMWO2005030731A1

Experimental Protocols

Protocol 1: Synthesis of the Ketone Intermediate: 1-(5-(1H-Indazol-5-yl)-1H-pyrazol-3-yl)ethanone

This protocol describes the synthesis of the key ketone intermediate required for the subsequent reductive amination.

Materials:

  • 5-Bromo-1H-indazole

  • 3-Acetyl-5-(tributylstannyl)pyrazole

  • Tetrakis(triphenylphosphine)palladium(0)

  • Toluene

  • Standard laboratory glassware and purification equipment

Procedure:

  • To a solution of 5-bromo-1H-indazole (1.0 eq) in toluene, add 3-acetyl-5-(tributylstannyl)pyrazole (1.1 eq).

  • De-gas the solution with argon for 15 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.

  • Heat the mixture to reflux (approximately 110 °C) and stir for 16 hours under an argon atmosphere.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford 1-(5-(1H-indazol-5-yl)-1H-pyrazol-3-yl)ethanone as a solid.

Protocol 2: Asymmetric Reductive Amination for the Synthesis of (R)-N-(5-(1H-Indazol-5-yl)-1H-pyrazol-3-yl)-1-(2-chlorophenyl)ethanamine

This protocol utilizes the chiral building block to directly synthesize the desired (R)-enantiomer of the final product.

Materials:

  • 1-(5-(1H-Indazol-5-yl)-1H-pyrazol-3-yl)ethanone

  • This compound

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE)

  • Triethylamine (TEA)

  • Standard laboratory glassware and purification equipment

Procedure:

  • Suspend 1-(5-(1H-indazol-5-yl)-1H-pyrazol-3-yl)ethanone (1.0 eq) and this compound (1.2 eq) in 1,2-dichloroethane.

  • Add triethylamine (1.3 eq) to the suspension to neutralize the hydrochloride salt.

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to yield (R)-N-(5-(1H-indazol-5-yl)-1H-pyrazol-3-yl)-1-(2-chlorophenyl)ethanamine.

Visualizations

Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Cytoplasm Receptor Receptor RhoA_GDP RhoA-GDP (Inactive) Receptor->RhoA_GDP Activation Signal RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GEF RhoA_GTP->RhoA_GDP GAP ROCK Rho-Kinase (ROCK) RhoA_GTP->ROCK Activates Substrate Downstream Substrates ROCK->Substrate Phosphorylates Response Cellular Response (e.g., Contraction, Migration) Substrate->Response Inhibitor (R)-N-(5-(1H-indazol-5-yl)-1H-pyrazol-3-yl) -1-(2-chlorophenyl)ethanamine Inhibitor->ROCK Inhibits

Caption: Rho-Kinase Signaling Pathway and Point of Inhibition.

Experimental Workflow

G cluster_0 Synthesis of Ketone Intermediate cluster_1 Asymmetric Synthesis of Final Product Start1 5-Bromo-1H-indazole & 3-Acetyl-5-(tributylstannyl)pyrazole Step1 Stille Coupling (Pd(PPh3)4, Toluene, Reflux) Start1->Step1 Intermediate 1-(5-(1H-Indazol-5-yl)-1H-pyrazol-3-yl)ethanone Step1->Intermediate Step2 Reductive Amination (STAB, DCE, TEA) Intermediate->Step2 Start2 (R)-1-(2-Chlorophenyl)ethanamine HCl Start2->Step2 Product (R)-N-(5-(1H-indazol-5-yl)-1H-pyrazol-3-yl) -1-(2-chlorophenyl)ethanamine Step2->Product

Application Notes and Protocols for the Derivatization of (R)-1-(2-Chlorophenyl)ethanamine Hydrochloride for Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(R)-1-(2-Chlorophenyl)ethanamine is a chiral primary amine of significant interest in pharmaceutical development due to its role as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The accurate and sensitive quantification of this compound, particularly its enantiomeric purity, is crucial for ensuring the quality, efficacy, and safety of the final drug product. Direct analysis of polar and volatile compounds like (R)-1-(2-Chlorophenyl)ethanamine by gas chromatography (GC) or high-performance liquid chromatography (HPLC) can be challenging, often resulting in poor peak shape and low sensitivity.[1]

Derivatization is a chemical modification technique that converts the analyte into a less polar, more volatile, and more thermally stable derivative. This process significantly improves its chromatographic behavior and detectability.[1][2][3][4] For chiral compounds, derivatization with a chiral reagent forms diastereomers, which can be separated on a non-chiral column, allowing for the determination of enantiomeric purity.[5][6]

These application notes provide detailed protocols for the derivatization of (R)-1-(2-Chlorophenyl)ethanamine hydrochloride for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Derivatization for GC-MS Analysis

Acylation with trifluoroacetic anhydride (TFAA) is a common and effective method for derivatizing primary amines for GC-MS analysis. The resulting trifluoroacetamide derivative is more volatile and provides enhanced sensitivity, particularly with an electron capture detector (ECD).[1]

Experimental Protocol: TFAA Derivatization

Materials:

  • This compound

  • Trifluoroacetic anhydride (TFAA)

  • Anhydrous ethyl acetate or acetonitrile

  • Triethylamine (TEA) or other suitable non-nucleophilic base

  • Reaction vials with PTFE-lined caps

  • Heating block or oven

  • Nitrogen gas supply

  • GC-MS system

Procedure:

  • Sample Preparation: Accurately weigh approximately 1-5 mg of this compound into a reaction vial.

  • Reconstitution: Add 500 µL of anhydrous ethyl acetate to the vial. To neutralize the hydrochloride and liberate the free amine, add a slight molar excess of triethylamine. Vortex briefly to mix.

  • Derivatizing Agent Addition: Add 100 µL of TFAA to the vial.[1]

  • Reaction: Tightly cap the vial and heat at 60°C for 30 minutes in a heating block.[1]

  • Evaporation: After cooling to room temperature, evaporate the excess solvent and reagent under a gentle stream of nitrogen.

  • Reconstitution for Analysis: Reconstitute the dried derivative in 1 mL of anhydrous ethyl acetate.

  • Injection: Inject 1 µL of the reconstituted sample into the GC-MS system.

Quantitative Data Summary
AnalyteDerivatizing AgentColumnRetention Time (min)Limit of Detection (LOD)Limit of Quantitation (LOQ)
N-(1-(2-Chlorophenyl)ethyl)-2,2,2-trifluoroacetamideTFAADB-5ms (30 m x 0.25 mm, 0.25 µm)Data not available in search resultsData not available in search resultsData not available in search results

Note: Specific quantitative data for the TFAA derivative of (R)-1-(2-Chlorophenyl)ethanamine was not available in the search results. The values would need to be determined experimentally.

Derivatization_Workflow_GCMS cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis start Weigh (R)-1-(2-Chlorophenyl)ethanamine HCl add_solvent Add Anhydrous Ethyl Acetate start->add_solvent add_base Add Triethylamine add_solvent->add_base add_tfaa Add TFAA add_base->add_tfaa heat Heat at 60°C for 30 min add_tfaa->heat evaporate Evaporate under N2 heat->evaporate reconstitute Reconstitute in Ethyl Acetate evaporate->reconstitute inject Inject into GC-MS reconstitute->inject

GC-MS Derivatization Workflow

Chiral Derivatization for Enantiomeric Purity Analysis by HPLC

For determining the enantiomeric purity, a chiral derivatizing agent is used to create diastereomers that can be separated on a standard achiral HPLC column. Mosher's acid chloride, (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride, is a widely used reagent for this purpose, reacting with primary amines to form stable diastereomeric amides.[5][6][7][8]

Experimental Protocol: Mosher's Acid Chloride Derivatization

Materials:

  • This compound

  • (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride)

  • Anhydrous dichloromethane (DCM) or chloroform

  • Anhydrous pyridine

  • Deuterated chloroform (CDCl3) for NMR analysis (optional)

  • Reaction vials with PTFE-lined caps

  • HPLC system with a UV detector

Procedure:

  • Sample Preparation: In a clean, dry vial, dissolve approximately 2-5 mg of this compound in 0.5 mL of anhydrous DCM.

  • Base Addition: Add a small excess of anhydrous pyridine (approximately 10-20 µL) to act as a base and catalyst.[9]

  • Derivatizing Agent Addition: Add a slight molar excess (approximately 1.2 equivalents) of (R)-Mosher's acid chloride to the solution.[9]

  • Reaction: Cap the vial and allow the reaction to proceed at room temperature for 1-4 hours, or until completion. The reaction can be monitored by thin-layer chromatography (TLC).[9]

  • Quenching (Optional): If necessary, a small amount of anhydrous methanol can be added to quench any unreacted Mosher's acid chloride.

  • Sample Preparation for HPLC: Dilute the reaction mixture with the mobile phase to a suitable concentration for HPLC analysis.

  • Injection: Inject the prepared sample into the HPLC system.

Quantitative Data Summary
DiastereomerDerivatizing AgentColumnMobile PhaseFlow Rate (mL/min)Retention Time (min)
(R,R)-Mosher's amide(R)-Mosher's acid chlorideC18 (e.g., 250 x 4.6 mm, 5 µm)Acetonitrile:Water (gradient)1.0Data not available
(S,R)-Mosher's amide(R)-Mosher's acid chlorideC18 (e.g., 250 x 4.6 mm, 5 µm)Acetonitrile:Water (gradient)1.0Data not available

Note: Specific retention times for the diastereomeric Mosher's amides of 1-(2-Chlorophenyl)ethanamine were not found in the search results and would need to be determined experimentally. The separation of the diastereomers will allow for the quantification of the enantiomeric excess.

Logical_Relationship_HPLC cluster_input Inputs cluster_process Process cluster_output Outputs cluster_analysis Analysis analyte (R)-1-(2-Chlorophenyl)ethanamine HCl derivatization Derivatization Reaction analyte->derivatization reagent (R)-Mosher's Acid Chloride reagent->derivatization diastereomers Diastereomeric Amides ((R,R) and (S,R)) derivatization->diastereomers hplc HPLC Separation (Achiral Column) diastereomers->hplc quantification Quantification of Enantiomeric Purity hplc->quantification

Chiral Derivatization for HPLC

Discussion

The choice of derivatization agent and analytical technique depends on the specific requirements of the analysis. For general quantification and detection, TFAA derivatization followed by GC-MS is a robust method. When enantiomeric purity is the critical parameter, chiral derivatization with an agent like Mosher's acid chloride, followed by HPLC analysis, is the preferred approach. The formation of diastereomers allows for their separation and quantification using standard achiral chromatographic columns.[5]

It is imperative to ensure that the derivatization reaction goes to completion to avoid kinetic resolution, which could lead to inaccurate determination of the enantiomeric ratio.[1] The use of an excess of the derivatizing reagent and appropriate reaction conditions are crucial for achieving quantitative derivatization.

Conclusion

The protocols outlined in these application notes provide a framework for the successful derivatization and analysis of this compound. These methods offer improved chromatographic performance and the ability to determine enantiomeric purity, which are essential for quality control in pharmaceutical research and development. Experimental validation of the specific parameters for the target analyte is recommended to ensure optimal performance.

References

Application Notes and Protocols: (R)-1-(2-Chlorophenyl)ethanamine hydrochloride in Neuropharmacology

Author: BenchChem Technical Support Team. Date: December 2025

(R)-1-(2-Chlorophenyl)ethanamine hydrochloride is a chiral amine that serves as a crucial building block in the synthesis of various neuropharmacologically active compounds. While direct neuropharmacological data on this specific molecule is limited in publicly available research, its structural motif is a key component in molecules targeting central nervous system (CNS) receptors, particularly those involved in mood, cognition, and motor control.

These application notes provide an overview of the potential uses of this compound as a synthetic precursor and outline relevant experimental protocols for characterizing the neuropharmacological properties of its derivatives.

Synthetic Applications in Neuropharmacology

This compound is primarily utilized as a starting material or intermediate in the synthesis of more complex molecules with therapeutic potential in neurological and psychiatric disorders. Its stereospecificity is often critical for the desired biological activity of the final compound.

Key areas of application for its derivatives include:

  • Dopamine Receptor Ligands: The phenethylamine scaffold is a core component of many dopamine receptor agonists and antagonists. Derivatives are investigated for their potential in treating conditions such as Parkinson's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD).

  • Serotonin (5-HT) Receptor Ligands: Modifications of the core structure can yield compounds with affinity for various serotonin receptor subtypes (e.g., 5-HT1A, 5-HT2A, 5-HT7). Such derivatives are explored as potential antidepressants, anxiolytics, and antipsychotics.[1]

  • Anticonvulsants: The chlorophenyl group is a common feature in several anticonvulsant drugs. Derivatives incorporating this moiety are synthesized and screened for their efficacy in seizure models.

  • Analgesics and Sedatives: Research has shown that derivatives of chlorophenyl-containing compounds can exhibit analgesic and sedative properties, suggesting potential applications in pain management and sleep disorders.

Below is a diagram illustrating the logical flow of utilizing this compound in the drug discovery process.

A (R)-1-(2-Chlorophenyl)ethanamine hydrochloride B Chemical Synthesis & Derivative Generation A->B C Library of Novel Chlorophenyl Compounds B->C D In Vitro Screening (e.g., Receptor Binding Assays) C->D E In Vivo Models (e.g., Behavioral Studies) D->E F Lead Compound Identification E->F G Preclinical Development F->G

Drug Discovery Workflow

Data Presentation: Neuropharmacological Profile of Structurally Related Compounds

Due to the lack of specific data for this compound, the following table summarizes quantitative data for structurally related chlorophenyl compounds to illustrate the potential neuropharmacological activities of its derivatives.

Compound ClassTargetAssay TypeKey FindingsReference Compound Example
Dopamine Receptor Ligands D2 Dopamine ReceptorRadioligand BindingHigh affinity and selectivityN-propyl-N-(phenylethyl) derivative
Serotonin Receptor Ligands 5-HT2A ReceptorFunctional Assay (IP3 accumulation)Agonist or antagonist activityPhenylpiperazine derivatives
Anticonvulsants Voltage-gated Na+ channelsElectrophysiologyModulation of channel activityPyrrolidine-2,5-dione derivatives
Analgesics Opioid Receptors"Writhing Syndrome" Test (in vivo)Significant reduction in pain responsePiperidinylpropyl derivatives

Experimental Protocols

The following are detailed methodologies for key experiments that would be conducted to characterize the neuropharmacological profile of derivatives synthesized from this compound.

Radioligand Binding Assay for Dopamine D2 Receptor Affinity

This protocol is used to determine the binding affinity of a test compound to the dopamine D2 receptor.

Materials:

  • HEK293 cells stably expressing the human dopamine D2 receptor.

  • [³H]-Spiperone (radioligand).

  • Haloperidol (competing ligand).

  • Test compound (derivative of this compound).

  • Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • Scintillation vials and cocktail.

  • Liquid scintillation counter.

Procedure:

  • Prepare cell membranes from HEK293-D2 cells.

  • In a 96-well plate, add binding buffer, a fixed concentration of [³H]-Spiperone, and varying concentrations of the test compound.

  • For non-specific binding determination, add a high concentration of Haloperidol.

  • Add the cell membrane preparation to each well to initiate the binding reaction.

  • Incubate at room temperature for a specified time (e.g., 90 minutes).

  • Terminate the reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer.

  • Transfer the filters to scintillation vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.

  • Calculate the IC50 value (concentration of test compound that inhibits 50% of specific binding) and subsequently the Ki (inhibition constant).

A Prepare Reagents: Cell Membranes, [³H]-Spiperone, Test Compound, Buffers B Incubate Reagents in 96-well Plate A->B C Rapid Filtration to Separate Bound and Free Ligand B->C D Quantify Radioactivity (Liquid Scintillation Counting) C->D E Data Analysis: Calculate IC50 and Ki D->E

Radioligand Binding Assay Workflow
In Vivo Assessment of Anticonvulsant Activity

This protocol describes the Maximal Electroshock (MES) test in mice, a common model for screening anticonvulsant drugs.

Materials:

  • Male albino mice (e.g., Swiss or C57BL/6).

  • Test compound solution.

  • Vehicle control (e.g., saline with 0.5% Tween 80).

  • Corneal electrodes.

  • Electroshock apparatus.

Procedure:

  • Administer the test compound or vehicle control to mice via intraperitoneal (i.p.) or oral (p.o.) route.

  • After a predetermined time (e.g., 30-60 minutes), apply a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes.

  • Observe the mice for the presence or absence of a tonic hindlimb extension seizure.

  • The absence of the tonic hindlimb extension is considered protection.

  • Test several doses of the compound to determine the ED50 (the dose that protects 50% of the animals from seizures).

A Administer Test Compound or Vehicle to Mice B Apply Electrical Stimulus via Corneal Electrodes A->B C Observe for Tonic Hindlimb Extension B->C D Record Protection (Absence of Seizure) C->D E Calculate ED50 D->E

Maximal Electroshock (MES) Test Workflow

Signaling Pathways of Potential Relevance

Derivatives of this compound are likely to interact with G-protein coupled receptors (GPCRs) such as dopamine and serotonin receptors. The activation of these receptors can trigger various intracellular signaling cascades.

Gq-Coupled 5-HT2A Receptor Signaling

Activation of the 5-HT2A receptor, which is coupled to the Gq alpha subunit of the G protein, leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to various downstream cellular responses.

Ligand 5-HT2A Agonist Receptor 5-HT2A Receptor Ligand->Receptor G_protein Gq Protein Receptor->G_protein PLC Phospholipase C (PLC) G_protein->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Response Cellular Response Ca_release->Response PKC->Response

5-HT2A Receptor Signaling Pathway

Disclaimer: The information provided in these application notes is for research purposes only. The neuropharmacological activities described are based on structurally related compounds and are intended to guide the investigation of derivatives of this compound. The safety and efficacy of this compound and its derivatives have not been established.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (R)-1-(2-Chlorophenyl)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of (R)-1-(2-Chlorophenyl)ethanamine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to produce (R)-1-(2-Chlorophenyl)ethanamine?

A1: There are two primary methods for synthesizing (R)-1-(2-Chlorophenyl)ethanamine:

  • Chiral Resolution of a Racemic Mixture: This classic method involves synthesizing the racemic amine, 1-(2-Chlorophenyl)ethanamine, and then separating the two enantiomers. This is typically achieved by forming diastereomeric salts with a chiral acid, such as L-(+)-tartaric acid. The differing solubilities of these salts allow for their separation by fractional crystallization.[1][2] While robust, this method's maximum theoretical yield for the desired enantiomer is 50%, though the unwanted enantiomer can sometimes be racemized and recycled.[3]

  • Asymmetric Synthesis: This approach directly synthesizes the desired (R)-enantiomer from a prochiral starting material, most commonly 2'-chloroacetophenone. The key methods for asymmetric synthesis include:

    • Asymmetric Reductive Amination: This is a highly efficient one-step method where the ketone is reacted with an amine source (like ammonia or an ammonium salt) in the presence of a chiral catalyst and a reducing agent to directly form the chiral amine.[4]

    • Biocatalytic Asymmetric Synthesis: This "green chemistry" approach utilizes enzymes, such as transaminases or reductive aminases, to convert the ketone to the chiral amine with high enantioselectivity.[5][6]

Q2: How do I form the hydrochloride salt of (R)-1-(2-Chlorophenyl)ethanamine?

A2: Once the enantiomerically pure free base is isolated, the hydrochloride salt is typically formed by dissolving the amine in a suitable organic solvent (e.g., diethyl ether, isopropanol, or ethyl acetate) and then adding a solution of hydrogen chloride (HCl) in the same or another organic solvent, or by bubbling anhydrous HCl gas through the solution. The hydrochloride salt, being less soluble in the organic solvent, will precipitate and can be collected by filtration.[7]

Q3: My yield from the diastereomeric salt crystallization is very low. What are the common causes and how can I troubleshoot this?

A3: Low yields in diastereomeric salt resolution are a common issue. Key factors to investigate include:

  • Solvent Choice: The ideal solvent will maximize the solubility difference between the two diastereomeric salts. Experiment with a range of solvents or solvent mixtures of varying polarities.

  • Supersaturation: The solution must be supersaturated for crystallization to occur, but overly rapid crystallization can trap impurities and the undesired diastereomer. A slow, controlled cooling process is often beneficial.

  • Stoichiometry: While a 1:1 molar ratio of the racemic amine to the resolving agent is a good starting point, this can be optimized. Sometimes using a sub-stoichiometric amount of the resolving agent can improve the enantiomeric excess of the crystallized product.

  • Seeding: Adding a small seed crystal of the desired pure diastereomeric salt to the supersaturated solution can initiate crystallization and improve both yield and purity.

Q4: What are common side products in the synthesis of 1-(2-Chlorophenyl)ethanamine?

A4: In the synthesis of the racemic amine via reductive amination of 2'-chloroacetophenone, potential side products include:

  • 1-(2-Chlorophenyl)ethanol: This can form if the ketone is reduced before imine formation.

  • Over-alkylation products: If the newly formed primary amine reacts further with the imine intermediate, secondary amines can be formed.

  • Unreacted starting materials: Incomplete reaction will leave residual 2'-chloroacetophenone and the amine source.

Troubleshooting Guides

Issue: Low Enantiomeric Excess (ee) in Chiral Resolution
Potential Cause Recommended Solution(s)
Co-precipitation of both diastereomeric salts. 1. Optimize the solvent system to maximize the solubility difference between the salts.[8] 2. Employ a slower cooling rate during crystallization to allow for more selective precipitation. 3. Perform multiple recrystallizations of the isolated salt, although this may reduce the overall yield.
Incomplete salt formation. 1. Ensure the racemic amine and the resolving agent are fully dissolved before initiating crystallization. 2. Stir the solution for an adequate amount of time after adding the resolving agent to ensure complete salt formation.[3]
Racemization of the desired enantiomer. This is less common under standard resolution conditions but can occur if the chiral center is labile to the pH or temperature conditions. Ensure the workup conditions are mild.
Issue: Low Yield in Asymmetric Reductive Amination
Potential Cause Recommended Solution(s)
Catalyst deactivation. 1. Ensure all reagents and solvents are anhydrous and reactions are run under an inert atmosphere (e.g., nitrogen or argon). 2. The substrate or product may be inhibiting the catalyst. Try adding the substrate slowly to the reaction mixture.
Inefficient imine formation. 1. Some reductive amination reactions benefit from the addition of a dehydrating agent (e.g., molecular sieves) to drive the equilibrium towards imine formation. 2. Optimize the pH of the reaction mixture; imine formation is often favored under slightly acidic conditions.
Reduction of the ketone starting material. 1. Choose a reducing agent that is selective for the imine over the ketone (e.g., sodium cyanoborohydride). 2. If using a less selective reducing agent like sodium borohydride, allow sufficient time for imine formation before adding the reducing agent.

Data Presentation: Comparison of Synthetic Methods

The following tables summarize typical quantitative data for the different synthetic approaches. Note that specific results will vary based on the exact experimental conditions.

Table 1: Chiral Resolution of Racemic 1-(2-Chlorophenyl)ethanamine

Resolving AgentSolvent SystemTypical Yield of (R)-enantiomerTypical Enantiomeric Excess (ee)
L-(+)-Tartaric AcidMethanol or Ethanol/Water35-45%>95% after one crystallization
Dibenzoyl-L-tartaric acidMethanol30-40%>98%

Yields are based on the initial amount of the racemic mixture, with a theoretical maximum of 50%.

Table 2: Asymmetric Synthesis from 2'-Chloroacetophenone

MethodCatalyst/EnzymeAmine SourceTypical YieldTypical Enantiomeric Excess (ee)
Asymmetric Reductive AminationChiral Ru or Ir complexAmmonium formate60-85%90-99%
Biocatalytic (Transaminase)Engineered ω-transaminaseIsopropylamine70-95%>99%

Experimental Protocols

Protocol 1: Chiral Resolution using L-(+)-Tartaric Acid

This protocol is a representative procedure based on established methods for resolving chiral amines.[9]

Materials:

  • Racemic 1-(2-Chlorophenyl)ethanamine

  • L-(+)-Tartaric acid

  • Methanol

  • 10% Sodium hydroxide solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • Diastereomeric Salt Formation:

    • In a 250 mL Erlenmeyer flask, dissolve 7.5 g (0.05 mol) of L-(+)-tartaric acid in 100 mL of methanol. Gentle heating may be required to achieve complete dissolution.

    • To this solution, add 7.78 g (0.05 mol) of racemic 1-(2-Chlorophenyl)ethanamine.

    • Allow the flask to stand undisturbed at room temperature for 24 hours to allow for the crystallization of the less soluble diastereomeric salt, (R)-1-(2-Chlorophenyl)ethanamine-L-tartrate.

  • Isolation of the Diastereomeric Salt:

    • Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol.

    • The mother liquor, which is enriched in the (S)-enantiomer, can be set aside for potential racemization and recycling of the unwanted enantiomer.

  • Liberation of the Free Amine:

    • Transfer the collected crystals to a separatory funnel containing 50 mL of water.

    • Add 10% sodium hydroxide solution dropwise until the solution is basic (pH > 10) and all the solid has dissolved.

    • Extract the aqueous layer with diethyl ether (3 x 30 mL).

    • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield (R)-1-(2-Chlorophenyl)ethanamine as a free base.

  • Formation of the Hydrochloride Salt:

    • Dissolve the obtained free amine in 50 mL of diethyl ether.

    • Slowly bubble anhydrous HCl gas through the solution, or add a saturated solution of HCl in diethyl ether dropwise, until no further precipitation is observed.

    • Collect the white precipitate of this compound by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Protocol 2: Asymmetric Reductive Amination (Representative)

This is a generalized protocol based on modern catalytic methods.[10]

Materials:

  • 2'-Chloroacetophenone

  • Ammonium formate

  • Chiral Ruthenium or Iridium catalyst (e.g., a [RuCl₂(p-cymene)]₂ complex with a chiral diamine ligand)

  • Anhydrous solvent (e.g., isopropanol or dichloromethane)

Procedure:

  • Reaction Setup:

    • In an oven-dried Schlenk flask under an inert atmosphere (nitrogen or argon), add the chiral catalyst (typically 0.5-2 mol%).

    • Add 2'-chloroacetophenone (1 mmol) and ammonium formate (1.5-2 mmol).

    • Add the anhydrous solvent (5-10 mL).

  • Reaction:

    • Stir the mixture at the optimized temperature (often between 40-80 °C) for 12-24 hours.

    • Monitor the reaction progress by TLC or GC/HPLC to determine the conversion of the starting material.

  • Workup and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Filter the reaction mixture through a pad of celite to remove the catalyst.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in diethyl ether and wash with a saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to give the crude (R)-1-(2-Chlorophenyl)ethanamine.

    • The enantiomeric excess should be determined by chiral HPLC or GC.

    • Further purification can be achieved by column chromatography if necessary.

  • Hydrochloride Salt Formation:

    • Follow step 4 in Protocol 1.

Visualizations

Experimental_Workflow_Chiral_Resolution racemic_amine Racemic 1-(2-Chlorophenyl)ethanamine dissolve Dissolve in Methanol racemic_amine->dissolve resolving_agent L-(+)-Tartaric Acid resolving_agent->dissolve crystallize Crystallize for 24h at RT dissolve->crystallize filter Vacuum Filtration crystallize->filter diastereomeric_salt (R)-Amine Tartrate Salt (Solid) filter->diastereomeric_salt Solid mother_liquor Mother Liquor (Enriched in (S)-Amine) filter->mother_liquor Filtrate basify Basify with NaOH diastereomeric_salt->basify extract Extract with Diethyl Ether basify->extract free_amine (R)-Amine (Free Base) extract->free_amine hcl_addition Add HCl in Ether free_amine->hcl_addition final_product (R)-1-(2-Chlorophenyl)ethanamine HCl hcl_addition->final_product

Caption: Experimental workflow for chiral resolution via diastereomeric salt formation.

Troubleshooting_Low_Yield_Resolution start Low Yield of Diastereomeric Salt check_solvent Is the solvent system optimized? start->check_solvent check_cooling Is the cooling rate controlled? check_solvent->check_cooling Yes optimize_solvent Screen different solvents/mixtures check_solvent->optimize_solvent No check_stoichiometry Is the stoichiometry optimal? check_cooling->check_stoichiometry Yes slow_cooling Implement slow, controlled cooling check_cooling->slow_cooling No optimize_ratio Vary racemate:resolving agent ratio check_stoichiometry->optimize_ratio No recrystallize Perform recrystallization of the product check_stoichiometry->recrystallize Yes optimize_solvent->start slow_cooling->start optimize_ratio->start end_good Yield Improved recrystallize->end_good

Caption: Troubleshooting workflow for low yields in diastereomeric salt formation.

References

Technical Support Center: Synthesis of (R)-1-(2-Chlorophenyl)ethanamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of (R)-1-(2-Chlorophenyl)ethanamine hydrochloride. It is intended for researchers, scientists, and drug development professionals to help identify and mitigate potential side reactions and optimize the synthesis process.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis, their potential causes, and recommended solutions.

Issue EncounteredPotential Cause(s)Recommended Solution(s)
Low Yield of Desired Product 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Suboptimal reducing agent: The chosen reducing agent may not be effective under the reaction conditions. 3. Loss of product during workup: The hydrochloride salt of the product is water-soluble.1. Monitor the reaction progress using TLC or HPLC to ensure the consumption of starting materials. Adjust time and temperature as necessary. 2. Consider using a more selective and effective reducing agent like Sodium Triacetoxyborohydride (STAB).[1] 3. Minimize the use of aqueous solutions during extraction and maintain acidic conditions to ensure the stability of the hydrochloride salt.
Formation of Tertiary Amine Byproduct Over-alkylation where the newly formed secondary amine reacts with another equivalent of the aldehyde or ketone.[1]1. Stoichiometry Control: Use an excess of the primary amine relative to the carbonyl compound to favor the formation of the primary amine.[1] 2. Reaction Conditions: Conduct the reaction under neutral or non-acidic conditions to suppress the formation of the tertiary amine.[1] 3. Alternative Method: Consider catalytic hydrogenation with H₂ and a catalyst like Raney Nickel, which can prevent over-alkylation in the absence of acid.[1]
Presence of 2-Chloro-α-methylbenzyl alcohol The starting carbonyl compound (2'-chloroacetophenone) is reduced to an alcohol. This is a competing side reaction, especially with less selective reducing agents.[1]Choice of Reducing Agent: Use a sterically hindered and less reactive reducing agent such as Sodium Triacetoxyborohydride (NaBH(OAc)₃), which preferentially reduces the imine intermediate over the carbonyl starting material.[1]
Cyanide Adduct Formation Use of sodium cyanoborohydride (NaBH₃CN) as the reducing agent can lead to the addition of cyanide to the product, forming a nitrile adduct. This can account for up to 20% of the product mixture.[1]1. Alternative Reducing Agent: Switch to Sodium Triacetoxyborohydride (NaBH(OAc)₃), which is a safer and effective alternative that avoids cyanide-related side reactions.[1] 2. pH Control: If using NaBH₃CN, maintain the reaction pH between 6 and 8 for selective reduction.[1] 3. Careful Workup: Quench the reaction under basic conditions to prevent the formation of toxic hydrogen cyanide (HCN) gas.[1]
Racemic or Low Enantiomeric Excess of the Product The method of synthesis may not be sufficiently enantioselective. The choice of chiral resolving agent and solvent can significantly impact the enantiomeric excess.[2]1. Asymmetric Synthesis: Employ an enantioselective method, such as asymmetric reductive amination using a chiral catalyst. 2. Chiral Resolution: If performing a classical resolution, carefully select the chiral resolving agent and optimize the solvent for the crystallization of the diastereomeric salts. The solvent can greatly influence the efficiency of the separation.[2]

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction in the synthesis of this compound via reductive amination?

A1: A common side reaction is the formation of a tertiary amine through over-alkylation of the desired primary amine.[1] This occurs when the product amine reacts with another molecule of the starting carbonyl compound. To minimize this, it is recommended to use an excess of the amine source (e.g., ammonia or an ammonium salt) relative to the 2'-chloroacetophenone.[1]

Q2: My starting material, 2'-chloroacetophenone, is being converted to an alcohol. How can I prevent this?

A2: The reduction of the starting ketone to an alcohol is a competing side reaction.[1] The choice of reducing agent is critical to prevent this. Sodium borohydride (NaBH₄) can reduce both the ketone and the intermediate imine. A more selective reagent, such as sodium triacetoxyborohydride (STAB), is preferred as it is sterically hindered and less reactive, leading to a preferential reduction of the protonated imine intermediate.[1]

Q3: I am observing an unexpected byproduct when using sodium cyanoborohydride. What could it be?

A3: When using sodium cyanoborohydride, a potential side reaction is the addition of cyanide, which can lead to the formation of a corresponding nitrile adduct.[1] This byproduct can sometimes constitute up to 20% of the product mixture. Additionally, the use of sodium cyanoborohydride poses a safety risk due to the potential release of highly toxic hydrogen cyanide (HCN) gas during acidic workup.[1] It is highly recommended to use a safer alternative like sodium triacetoxyborohydride.[1]

Q4: How can I ensure a high enantiomeric excess for the (R)-enantiomer?

A4: Achieving high enantiomeric excess depends on the synthetic strategy. For asymmetric synthesis, the choice of a suitable chiral catalyst is crucial. If employing a resolution strategy, the selection of the chiral resolving agent and the crystallization solvent is critical. The solvent can significantly affect the solubility of the diastereomeric salts and, consequently, the efficiency of the separation, with enantiomeric excesses ranging from nearly racemic to over 90%.[2]

Q5: Can the solvent choice impact the side reactions?

A5: Yes, the solvent can influence the reaction in several ways. For instance, in chiral resolutions, the solvent plays a key role in the differential crystallization of diastereomeric salts.[2] In the reductive amination step, the solvent can affect the rate of imine formation and the reactivity of the reducing agent. Protic solvents like methanol can participate in side reactions, such as the formation of acetals or ketals with the starting carbonyl compound.

Experimental Protocols

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This protocol is designed to minimize the formation of alcohol and over-alkylation byproducts.

  • Imine Formation: In a round-bottom flask, dissolve 2'-chloroacetophenone (1.0 equiv) and ammonium acetate (10 equiv) in anhydrous methanol. Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Reduction: Cool the mixture in an ice bath. Add sodium triacetoxyborohydride (1.5 equiv) portion-wise, ensuring the temperature remains below 20°C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent such as ethyl acetate.

  • Purification and Salt Formation: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Dissolve the crude amine in a suitable solvent (e.g., diethyl ether or isopropanol) and add a solution of HCl in the same solvent to precipitate the this compound. The enantiomeric purity can be determined by chiral HPLC.

Visualizations

Synthesis_Pathway 2'-chloroacetophenone 2'-chloroacetophenone Imine Intermediate Imine Intermediate 2'-chloroacetophenone->Imine Intermediate + NH3 (R)-1-(2-Chlorophenyl)ethanamine (R)-1-(2-Chlorophenyl)ethanamine Imine Intermediate->(R)-1-(2-Chlorophenyl)ethanamine [H] (Reduction) HCl Salt HCl Salt (R)-1-(2-Chlorophenyl)ethanamine->HCl Salt + HCl

Caption: Main synthesis pathway for this compound.

Side_Reactions Start 2'-chloroacetophenone + Amine Main_Product (R)-1-(2-Chlorophenyl)ethanamine Start->Main_Product Desired Reaction Side_Product_2 2-Chloro-α-methylbenzyl alcohol Start->Side_Product_2 Reduction of Carbonyl Side_Product_3 Nitrile Adduct (from NaBH3CN) Start->Side_Product_3 + CN- (from NaBH3CN) Side_Product_1 Tertiary Amine (Over-alkylation) Main_Product->Side_Product_1 + Carbonyl

Caption: Common side reactions in the synthesis.

Troubleshooting_Workflow Start Problem with Synthesis? Low_Yield Low Yield? Start->Low_Yield Impurity_Detected Impurity Detected? Start->Impurity_Detected Check_Reaction_Time Check Reaction Time/Temp Low_Yield->Check_Reaction_Time Yes Optimize_Reducing_Agent Optimize Reducing Agent Low_Yield->Optimize_Reducing_Agent No Identify_Impurity Identify Impurity (LC-MS, NMR) Impurity_Detected->Identify_Impurity Yes Tertiary_Amine Tertiary Amine? Identify_Impurity->Tertiary_Amine Alcohol_Byproduct Alcohol Byproduct? Identify_Impurity->Alcohol_Byproduct Adjust_Stoichiometry Adjust Stoichiometry Tertiary_Amine->Adjust_Stoichiometry Yes Use_STAB Use STAB Alcohol_Byproduct->Use_STAB Yes

Caption: A logical workflow for troubleshooting synthesis issues.

References

Technical Support Center: (R)-1-(2-Chlorophenyl)ethanamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (R)-1-(2-Chlorophenyl)ethanamine hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in addressing stability issues and ensuring the integrity of their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to help you navigate common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound to ensure its stability?

A1: To maintain the stability and purity of this compound, it is recommended to store the compound in an inert atmosphere at temperatures between 2-8°C.[1] Some suppliers also suggest storage at room temperature, provided the environment is dry and cool.[2] It is crucial to keep the container tightly sealed to prevent exposure to moisture and atmospheric contaminants.

Q2: I've noticed the appearance of my this compound has changed (e.g., color change, clumping). What could be the cause?

A2: A change in the physical appearance of the compound, such as discoloration or clumping, can be an indicator of degradation or moisture absorption. Similar compounds, like 2-Chloroethylamine hydrochloride, are known to be hygroscopic, meaning they readily absorb moisture from the air.[3] Clumping is a strong indication of water absorption. Discoloration may suggest chemical degradation due to factors like exposure to light, elevated temperatures, or incompatible substances.

Q3: What substances are known to be incompatible with this compound?

A3: this compound should not be stored or mixed with strong oxidizing agents or strong bases, as these can cause chemical reactions leading to degradation.[4]

Q4: Is this compound sensitive to light?

Q5: What are the potential degradation products of this compound?

A5: Upon decomposition, this compound may produce hazardous gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[4] While the specific degradation pathways are not well-documented for this exact molecule, similar compounds can undergo oxidation, hydrolysis, and photolytic degradation.[6][7]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent experimental results or loss of compound activity. Compound degradation due to improper storage or handling.1. Review storage conditions (temperature, atmosphere, light exposure). 2. Perform a purity analysis (e.g., HPLC, NMR) on a new and the suspect sample to check for degradation products. 3. If degradation is confirmed, procure a fresh batch of the compound and adhere strictly to recommended storage conditions.
Difficulty in accurately weighing the compound; static or clumping. The compound may be hygroscopic and has absorbed moisture from the atmosphere.1. Handle the compound in a controlled environment with low humidity, such as a glove box or a desiccator. 2. Dry the compound under vacuum if appropriate for the experimental protocol (note: this may not be suitable for all applications). 3. Store the compound in a desiccator after opening.
Unexpected peaks in analytical chromatograms (e.g., HPLC, GC-MS). Presence of degradation products or impurities.1. Compare the chromatogram to a reference standard or a freshly opened sample. 2. Conduct a forced degradation study (see Experimental Protocols below) to identify potential degradation products and their retention times. 3. Ensure the analytical method is stability-indicating.
Solution discoloration upon dissolving the compound. pH instability or reaction with the solvent.1. Check the pH of the solution. The hydrochloride salt form is generally more stable in acidic to neutral conditions. 2. Ensure the solvent is pure and free of contaminants. 3. Prepare solutions fresh before use and minimize their storage time.

Summary of Potential Stability Issues

Parameter Potential Issue Recommended Handling and Storage
Temperature Degradation at elevated temperatures.Store at 2-8°C or in a cool, dry place.[1][2]
Moisture Hygroscopic, may absorb water leading to clumping and potential hydrolysis.Store in a tightly sealed container in a dry environment or desiccator. Handle in a low-humidity environment.[3]
Light Potential for photodegradation.Store in a light-protected (amber) container. Avoid exposure to direct sunlight.[5]
pH Instability in basic conditions.Maintain acidic to neutral pH in solutions. Avoid strong bases.[4]
Oxidation Susceptible to oxidation.Store under an inert atmosphere (e.g., nitrogen, argon). Avoid strong oxidizing agents.[1][4]

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acidic Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M hydrochloric acid.

    • Incubate at a controlled temperature (e.g., 60°C) and monitor for degradation over time (e.g., 2, 4, 8, 24 hours).

    • Before analysis, neutralize the sample with an equivalent amount of 0.1 M sodium hydroxide.

  • Basic Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M sodium hydroxide.

    • Incubate at a controlled temperature (e.g., 60°C) and monitor for degradation over time.

    • Before analysis, neutralize the sample with an equivalent amount of 0.1 M hydrochloric acid.

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution and a solution of 3% hydrogen peroxide.

    • Keep the mixture at room temperature and monitor for degradation over time.

  • Thermal Degradation:

    • Expose the solid compound and the stock solution to elevated temperatures (e.g., 60°C, 80°C) in a calibrated oven.

    • Analyze samples at various time points.

  • Photolytic Degradation:

    • Expose the solid compound and the stock solution to a light source that provides both UV and visible light (e.g., a photostability chamber).

    • Keep a control sample in the dark at the same temperature.

    • Analyze the exposed and control samples at appropriate time intervals.

3. Analysis:

  • Analyze all stressed samples and a control sample (stock solution stored under normal conditions) using a stability-indicating HPLC method.

  • The method should be capable of separating the parent compound from all potential degradation products.

  • Peak purity analysis of the parent peak is recommended to ensure no co-eluting degradants.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Stability Issues start Inconsistent Experimental Results Observed check_storage Review Storage Conditions (Temp, Light, Moisture) start->check_storage purity_analysis Perform Purity Analysis (e.g., HPLC, NMR) check_storage->purity_analysis compare_samples Compare Suspect Sample to a Fresh Standard purity_analysis->compare_samples degradation_confirmed Degradation Confirmed compare_samples->degradation_confirmed Significant Difference no_degradation No Degradation Observed compare_samples->no_degradation No Significant Difference new_batch Procure New Batch & Adhere to Strict Storage Protocols degradation_confirmed->new_batch investigate_other Investigate Other Experimental Parameters (e.g., reagents, protocol) no_degradation->investigate_other

Caption: A logical workflow for troubleshooting inconsistent experimental results potentially caused by compound instability.

DegradationPathways Putative Degradation Pathways parent (R)-1-(2-Chlorophenyl)ethanamine HCl oxidation Oxidized Products (e.g., N-oxide) parent->oxidation Oxidizing Agents (e.g., H2O2, air) hydrolysis Hydrolysis Products (e.g., loss of amine) parent->hydrolysis Water / Extreme pH photolysis Photodegradation Products (e.g., ring modifications) parent->photolysis UV / Visible Light thermal Thermal Degradation Products (e.g., fragmentation) parent->thermal High Temperature

References

Technical Support Center: (R)-1-(2-Chlorophenyl)ethanamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the common impurities in (R)-1-(2-Chlorophenyl)ethanamine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the most common process-related impurities in this compound?

A1: The most common process-related impurities are typically associated with the synthetic route used. The two primary synthetic pathways are reductive amination of 2-chloroacetophenone and chiral resolution of racemic 1-(2-chlorophenyl)ethanamine.

  • From Reductive Amination:

    • 2-Chloroacetophenone: Unreacted starting material.

    • 1-(2-Chlorophenyl)ethanol: A byproduct formed by the reduction of the ketone starting material.

  • From Chiral Resolution:

    • (S)-1-(2-Chlorophenyl)ethanamine: The undesired enantiomer, which may be present due to incomplete separation.[1][2]

Q2: What are the likely degradation impurities?

A2: Degradation of this compound can occur under stress conditions such as exposure to heat, light, and oxidizing agents. Forced degradation studies on similar aromatic amines suggest that oxidation of the amine group or the aromatic ring can lead to the formation of various degradation products.[3]

Q3: How can I identify and quantify these impurities?

A3: A combination of chromatographic techniques is generally employed:

  • High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method using a C18 column can be used to separate the active pharmaceutical ingredient (API) from its process-related impurities and degradation products. Chiral HPLC with a suitable chiral stationary phase is essential for determining the enantiomeric purity.[4][5][6]

  • Gas Chromatography (GC): GC coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) is a suitable method for quantifying volatile impurities, such as residual starting material (2-chloroacetophenone) and solvents.[7][8][9]

Troubleshooting Guides

Issue 1: High Levels of the (S)-Enantiomer Detected by Chiral HPLC
Potential Cause Troubleshooting Step
Incomplete Chiral ResolutionOptimize the chiral resolution process. This may involve screening different chiral resolving agents (e.g., tartaric acid derivatives), solvents, and crystallization temperatures.[1][2][10]
Racemization during processing or storageInvestigate the stability of the enantiomerically pure amine under the conditions used for hydrochloride salt formation, drying, and storage. Avoid harsh acidic or basic conditions and elevated temperatures.
Inaccurate analytical methodVerify the chiral HPLC method. Ensure adequate resolution between the enantiomers and validate the method for linearity, accuracy, and precision.
Issue 2: Presence of 2-Chloroacetophenone in the Final Product
Potential Cause Troubleshooting Step
Incomplete Reductive AminationOptimize the reaction conditions, including reaction time, temperature, and stoichiometry of the reducing agent.
Inefficient PurificationImprove the purification process. This may involve recrystallization from a suitable solvent or chromatographic purification.
Issue 3: Observation of Unknown Peaks in the HPLC Chromatogram
Potential Cause Troubleshooting Step
Degradation of the sampleConduct forced degradation studies (acidic, basic, oxidative, thermal, and photolytic) to intentionally generate degradation products and compare their retention times with the unknown peaks. This will help in identifying the nature of the degradation products.[3]
Contamination from solvents or reagentsAnalyze all solvents and reagents used in the final purification and processing steps to check for contaminants.
Leaching from container closure systemInvestigate potential interactions between the product and its packaging.

Summary of Common Impurities and Analytical Methods

Impurity Name Impurity Type Typical Analytical Method Acceptance Criteria (Illustrative)
(S)-1-(2-Chlorophenyl)ethanamineProcess-Related (Enantiomer)Chiral HPLC≤ 0.5%
2-ChloroacetophenoneProcess-Related (Starting Material)GC-FID/MS or HPLC-UV≤ 0.1%
1-(2-Chlorophenyl)ethanolProcess-Related (Byproduct)HPLC-UV≤ 0.15%
Unspecified Degradation ProductsDegradationHPLC-UV/MSReportable Threshold: ≥ 0.05% Identification Threshold: ≥ 0.10%

Experimental Protocols

Protocol 1: Chiral HPLC Method for Enantiomeric Purity
  • Objective: To determine the enantiomeric purity of this compound.

  • Instrumentation: HPLC with a UV detector.

  • Column: Chiral stationary phase column (e.g., amylose tris(3,5-dimethylphenylcarbamate)).[4]

  • Mobile Phase: A mixture of n-hexane, isopropanol, and diethylamine (e.g., 97.5:2.5:0.025, v/v/v).[4]

  • Flow Rate: 1.2 mL/min.[4]

  • Column Temperature: 25°C.[4]

  • Detection Wavelength: 258 nm.[4]

  • Sample Preparation: Dissolve an accurately weighed amount of the sample in the mobile phase to obtain a suitable concentration.

  • Procedure: Inject the sample solution into the HPLC system and record the chromatogram. The (R)- and (S)-enantiomers should be well-resolved. Calculate the percentage of the (S)-enantiomer relative to the total area of both enantiomer peaks.

Protocol 2: GC-FID Method for Residual 2-Chloroacetophenone
  • Objective: To quantify the amount of residual 2-chloroacetophenone in this compound.

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or equivalent).

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 5 minutes.

    • Ramp: 10°C/min to 200°C, hold for 5 minutes.[8]

  • Injector Temperature: 150°C.[8]

  • Detector Temperature: 230°C.[8]

  • Carrier Gas: Helium or Nitrogen.

  • Sample Preparation: Dissolve an accurately weighed amount of the sample in a suitable solvent (e.g., methanol). Prepare a standard solution of 2-chloroacetophenone in the same solvent.

  • Procedure: Inject the sample and standard solutions into the GC system. Quantify the amount of 2-chloroacetophenone in the sample by comparing its peak area to that of the standard.

Visualizations

Impurity_Formation_Pathways cluster_synthesis Synthetic Pathways cluster_reductive_amination Reductive Amination cluster_chiral_resolution Chiral Resolution cluster_degradation Degradation Pathway 2-Chloroacetophenone 2-Chloroacetophenone Racemic Amine Racemic Amine 2-Chloroacetophenone->Racemic Amine Reductive Amination 1-(2-Chlorophenyl)ethanol 1-(2-Chlorophenyl)ethanol 2-Chloroacetophenone->1-(2-Chlorophenyl)ethanol Reduction (R)-Amine HCl (R)-Amine HCl Racemic Amine->(R)-Amine HCl Chiral Resolution (S)-Amine (S)-Amine Racemic Amine->(S)-Amine Incomplete Separation Oxidation_Products Oxidation Products (R)-Amine HCl->Oxidation_Products Stress Conditions (Heat, Light, Oxidants)

Caption: Formation pathways of common impurities in this compound.

Troubleshooting_Workflow Start Impurity Detected Identify_Impurity Identify Impurity (HPLC, GC-MS) Start->Identify_Impurity Process_Related Process-Related? Identify_Impurity->Process_Related Degradation Degradation? Process_Related->Degradation No Optimize_Synthesis Optimize Synthesis/ Purification Process_Related->Optimize_Synthesis Yes Review_Storage Review Storage & Handling Conditions Degradation->Review_Storage Yes Method_Validation Validate Analytical Method Degradation->Method_Validation No/Unknown End Impurity Controlled Optimize_Synthesis->End Review_Storage->End Method_Validation->Identify_Impurity

Caption: Troubleshooting workflow for investigating impurities.

References

Technical Support Center: Analytical Method Validation for (R)-1-(2-Chlorophenyl)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical method validation of (R)-1-(2-Chlorophenyl)ethanamine hydrochloride. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of an analytical method validation for this compound?

A1: The primary purpose of validating the analytical method is to demonstrate that it is suitable for its intended use.[1] For this compound, this typically involves ensuring the method can accurately and reliably quantify the (R)-enantiomer and separate it from its corresponding (S)-enantiomer and any potential degradation products. This is crucial as different enantiomers of a chiral drug can have varied pharmacological and toxicological effects.

Q2: Which analytical technique is most suitable for the enantiomeric separation of this compound?

A2: High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common and effective technique for the enantiomeric separation of chiral amines like this compound. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often the first choice for method development.

Q3: What are the key validation parameters that need to be assessed according to ICH guidelines?

A3: According to the International Council for Harmonisation (ICH) guidelines, the key validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), quantitation limit (LOQ), and robustness.[1]

Q4: How do I perform a forced degradation study for this compound?

A4: Forced degradation studies, or stress testing, are essential to demonstrate the stability-indicating nature of the analytical method.[2] The drug substance should be subjected to various stress conditions, such as acid hydrolysis (e.g., 0.1 M HCl), base hydrolysis (e.g., 0.1 M NaOH), oxidation (e.g., 3% H₂O₂), thermal stress (e.g., 60°C), and photolytic stress (exposure to UV and visible light).[2][3] The goal is to achieve partial degradation (typically 5-20%) to ensure that the degradation products can be separated from the main analyte peak.[3]

Troubleshooting Guides

This section provides solutions to common problems encountered during the analytical method validation for this compound.

Problem 1: Poor Resolution Between Enantiomers

Possible Causes Solutions
Inappropriate Chiral Stationary Phase (CSP) Screen different types of CSPs. Polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® AD-H) are often a good starting point for chiral amines.
Suboptimal Mobile Phase Composition - Adjust the ratio of the organic modifier (e.g., isopropanol, ethanol) in the mobile phase. Reducing the alcohol content can increase retention and improve resolution. - Try a different alcohol modifier (e.g., switch from isopropanol to ethanol).
Incorrect Flow Rate Lower the flow rate. Chiral separations are often sensitive to flow rate, and a slower flow can enhance resolution.
Temperature Effects Optimize the column temperature. Both increasing and decreasing the temperature can affect chiral recognition and should be investigated.
Inappropriate Additive For basic compounds like amines, adding a small amount of a basic modifier (e.g., 0.1% diethylamine or triethylamine) to the mobile phase can improve peak shape and resolution.

Problem 2: Peak Tailing

Possible Causes Solutions
Secondary Interactions with Silanol Groups - Add a basic modifier like diethylamine or triethylamine to the mobile phase to mask the acidic silanol groups on the silica support. - Use a highly end-capped column.
Column Overload Reduce the sample concentration or injection volume.
Column Contamination or Degradation - Flush the column with a strong solvent. - If the problem persists, replace the guard column or the analytical column.
Incompatible Sample Solvent Ensure the sample is dissolved in a solvent that is of similar or weaker strength than the mobile phase.

Problem 3: Ghost Peaks

Possible Causes Solutions
Contaminated Mobile Phase Prepare fresh mobile phase using high-purity solvents and additives.
System Contamination/Carryover - Implement a thorough needle wash program in the autosampler. - Inject a blank solvent after a high-concentration sample to check for carryover.
Sample Degradation in the Autosampler Use a cooled autosampler if the analyte is unstable at room temperature.

Quantitative Data Summary

The following tables summarize the acceptance criteria and illustrative results for the key validation parameters of a chiral HPLC method for this compound.

Table 1: System Suitability

ParameterAcceptance CriteriaIllustrative Result
Resolution (Rs) between enantiomers ≥ 1.52.1
Tailing Factor (T) for (R)-enantiomer ≤ 2.01.2
Theoretical Plates (N) ≥ 20003500
%RSD of Peak Area (n=6) ≤ 2.0%0.8%

Table 2: Linearity

ParameterAcceptance CriteriaIllustrative Result
Correlation Coefficient (r²) ≥ 0.9990.9995
Range 50% to 150% of the target concentration50-150 µg/mL
Y-intercept ReportableClose to zero

Table 3: Precision

ParameterAcceptance Criteria (%RSD)Illustrative Result (%RSD)
Repeatability (n=6) ≤ 2.0%0.9%
Intermediate Precision (different day, analyst) ≤ 2.0%1.3%

Table 4: Accuracy (% Recovery)

Concentration LevelAcceptance CriteriaIllustrative Result
80% 98.0% - 102.0%99.5%
100% 98.0% - 102.0%100.2%
120% 98.0% - 102.0%101.1%

Table 5: LOD and LOQ

ParameterMethodIllustrative Result
Limit of Detection (LOD) Based on Signal-to-Noise ratio (3:1)0.1 µg/mL
Limit of Quantitation (LOQ) Based on Signal-to-Noise ratio (10:1)0.3 µg/mL

Experimental Protocols

1. Chiral HPLC Method for Enantiomeric Purity

  • Instrumentation: HPLC system with a UV detector.

  • Column: Chiralcel® OD-H, 250 x 4.6 mm, 5 µm.

  • Mobile Phase: n-Hexane: Isopropanol: Diethylamine (90:10:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1 mg/mL.

2. Forced Degradation Study Protocol

  • Acid Hydrolysis: Reflux 10 mg of the sample in 10 mL of 0.1 M HCl at 60°C for 2 hours.

  • Base Hydrolysis: Reflux 10 mg of the sample in 10 mL of 0.1 M NaOH at 60°C for 2 hours.

  • Oxidative Degradation: Store 10 mg of the sample in 10 mL of 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Keep 10 mg of the sample in a hot air oven at 105°C for 48 hours.

  • Photolytic Degradation: Expose 10 mg of the sample to UV light (254 nm) and visible light for 24 hours.

After each stress condition, neutralize the acidic and basic samples, and dilute all samples with the mobile phase to an appropriate concentration before HPLC analysis.

Visualizations

Analytical_Method_Validation_Workflow cluster_planning 1. Planning cluster_execution 2. Execution cluster_evaluation 3. Evaluation & Reporting define_atp Define Analytical Target Profile (ATP) select_method Select Analytical Method (Chiral HPLC) define_atp->select_method define_params Define Validation Parameters & Criteria select_method->define_params perform_specificity Specificity (Forced Degradation) define_params->perform_specificity analyze_data Analyze Data & Compare Against Criteria perform_specificity->analyze_data perform_linearity Linearity & Range perform_precision Precision (Repeatability & Intermediate) perform_accuracy Accuracy perform_lod_loq LOD & LOQ perform_robustness Robustness validation_report Prepare Validation Report analyze_data->validation_report

Caption: Workflow for Analytical Method Validation.

Troubleshooting_Logic cluster_mobile_phase Mobile Phase Optimization cluster_conditions Chromatographic Conditions start Poor Resolution (Rs < 1.5) adjust_modifier Adjust Modifier Ratio start->adjust_modifier adjust_flow Lower Flow Rate start->adjust_flow change_modifier Change Modifier (e.g., IPA to EtOH) adjust_modifier->change_modifier add_additive Add/Adjust Additive (DEA) change_modifier->add_additive end Resolution Improved (Rs >= 1.5) add_additive->end adjust_temp Optimize Temperature adjust_flow->adjust_temp adjust_temp->end

Caption: Troubleshooting Poor Resolution in Chiral HPLC.

References

Validation & Comparative

Comparative Analysis of (R)-1-(2-Chlorophenyl)ethanamine Hydrochloride and Its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an in-depth comparative analysis of (R)-1-(2-Chlorophenyl)ethanamine hydrochloride and its structural analogs. This document provides a comprehensive overview of their performance at key monoamine transporters, detailed experimental methodologies for their evaluation, and a visual representation of their presumed signaling pathways.

(R)-1-(2-Chlorophenyl)ethanamine and its analogs belong to the broader class of phenethylamines, a group of compounds known for their diverse pharmacological activities, primarily through the modulation of monoamine neurotransmitter systems. Variations in substitution on the phenyl ring and the ethylamine side chain can significantly alter their potency and selectivity for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). Understanding these structure-activity relationships (SAR) is crucial for the rational design of novel therapeutic agents with desired pharmacological profiles.

Quantitative Performance Analysis

The following table summarizes the in vitro binding affinities (Kᵢ in nM) of (R)-1-(2-Chlorophenyl)ethanamine and a selection of its structural analogs at the human dopamine, norepinephrine, and serotonin transporters. Lower Kᵢ values indicate a higher binding affinity. The data presented is a composite from various structure-activity relationship studies on substituted phenethylamines and serves as a representative comparison.

CompoundPhenyl Ring SubstitutionKᵢ (nM) at hDATKᵢ (nM) at hNETKᵢ (nM) at hSERT
(R)-1-(2-Chlorophenyl)ethanamine 2-ChloroData Not AvailableData Not AvailableData Not Available
(R)-1-PhenylethanamineUnsubstituted~600[1]~100[1]~30,000[1]
(R)-1-(4-Chlorophenyl)ethanamine4-Chloro~150[2]~200[2]~1000[2]
AmphetamineUnsubstituted (α-methyl)36[3]12[3]3333[3]
4-Chloroamphetamine4-Chloro (α-methyl)103[3]148[3]158[3]

Experimental Protocols

To ensure the reproducibility and accuracy of research findings, detailed and standardized experimental protocols are essential. The following sections outline the methodologies for key in vitro assays used to characterize the interaction of (R)-1-(2-Chlorophenyl)ethanamine analogs with monoamine transporters.

Synthesis of (R)-1-(Aryl)ethanamine Hydrochloride Analogs

A general and reliable method for the synthesis of chiral phenylethylamine analogs involves the reductive amination of a corresponding substituted acetophenone.

Materials:

  • Substituted acetophenone (e.g., 2-chloroacetophenone)

  • Ammonium acetate or ammonia

  • Reducing agent (e.g., sodium cyanoborohydride or catalytic hydrogenation)

  • Chiral resolving agent (e.g., tartaric acid)

  • Hydrochloric acid (in a suitable solvent like ether or isopropanol)

  • Anhydrous solvents (e.g., methanol, ethanol, diethyl ether)

Procedure:

  • Imine Formation: The substituted acetophenone is reacted with a source of ammonia, such as ammonium acetate, in a suitable solvent like methanol to form the corresponding imine.

  • Reduction: The imine is then reduced to the racemic amine. This can be achieved using a chemical reducing agent like sodium cyanoborohydride or through catalytic hydrogenation over a palladium catalyst.

  • Chiral Resolution: The racemic amine is resolved into its individual enantiomers using a chiral resolving agent. For example, fractional crystallization with a chiral acid like L- or D-tartaric acid can be employed to separate the diastereomeric salts.

  • Salt Formation: The desired (R)-enantiomer is isolated and converted to its hydrochloride salt by treatment with a solution of hydrochloric acid in an appropriate anhydrous solvent, followed by precipitation and drying of the final product.

Radioligand Binding Assay for Monoamine Transporters

This assay determines the binding affinity of a test compound for a specific transporter by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Cell membranes prepared from cells stably expressing the human dopamine (hDAT), norepinephrine (hNET), or serotonin (hSERT) transporter.

  • Radioligands: [³H]WIN 35,428 for hDAT, [³H]nisoxetine for hNET, and [³H]citalopram or [³H]paroxetine for hSERT.

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Test compounds (e.g., this compound analogs) at various concentrations.

  • Non-specific binding control (e.g., 10 µM cocaine for hDAT, 10 µM desipramine for hNET, 10 µM fluoxetine for hSERT).

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail and a liquid scintillation counter.

Procedure:

  • Incubation: In a 96-well plate, incubate the cell membranes with the radioligand and varying concentrations of the test compound in the assay buffer.

  • Equilibrium: Allow the binding reaction to reach equilibrium (e.g., 60-120 minutes at room temperature).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate the bound from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Signaling Pathways and Experimental Workflows

The primary mechanism of action for many phenethylamine derivatives involves the modulation of monoamine transporter activity, leading to altered neurotransmitter levels in the synaptic cleft and subsequent downstream signaling.

Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Phenethylamine_Analog (R)-1-(2-Chlorophenyl)ethanamine Analog Monoamine_Transporter Monoamine Transporter (DAT, NET, or SERT) Phenethylamine_Analog->Monoamine_Transporter Inhibits Reuptake Neurotransmitter Neurotransmitter (Dopamine, Norepinephrine, or Serotonin) Monoamine_Transporter->Neurotransmitter Reuptake Increased_Neurotransmitter Increased Neurotransmitter Concentration Vesicle Synaptic Vesicle Vesicle->Neurotransmitter Release Postsynaptic_Receptor Postsynaptic Receptor Increased_Neurotransmitter->Postsynaptic_Receptor Binds to Downstream_Signaling Downstream Signaling Cascades Postsynaptic_Receptor->Downstream_Signaling Activates Cellular_Response Cellular Response Downstream_Signaling->Cellular_Response

Caption: Monoamine Transporter Inhibition by Phenethylamine Analogs.

The diagram above illustrates the general mechanism of action. By inhibiting the reuptake of neurotransmitters such as dopamine and serotonin, these analogs increase their concentration in the synaptic cleft, leading to enhanced stimulation of postsynaptic receptors and subsequent downstream signaling.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Assays cluster_analysis Data Analysis & Interpretation Synthesis Synthesis of Analogs Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Purity Purity Analysis (HPLC) Characterization->Purity Binding_Assay Radioligand Binding Assay (DAT, NET, SERT) Purity->Binding_Assay Uptake_Assay Neurotransmitter Uptake Assay Binding_Assay->Uptake_Assay Functional_Assay Functional Assays (e.g., cAMP, Ca2+ flux) Uptake_Assay->Functional_Assay Data_Analysis IC50 / Ki Determination Functional_Assay->Data_Analysis SAR_Analysis Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR_Analysis Lead_Identification Lead Compound Identification SAR_Analysis->Lead_Identification

Caption: Experimental Workflow for Analog Characterization.

This workflow outlines the key steps from the synthesis and characterization of the analogs to their in vitro pharmacological evaluation and subsequent data analysis to identify lead compounds with desired activity profiles.

References

A Comparative Guide to Enantiomeric Excess Determination of (R)-1-(2-Chlorophenyl)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and quality control of chiral compounds, the accurate determination of enantiomeric excess (ee) is paramount. (R)-1-(2-Chlorophenyl)ethanamine is a key chiral building block, and ensuring its enantiopurity is critical for the efficacy and safety of downstream active pharmaceutical ingredients. This guide provides a comparative overview of three robust analytical techniques for determining the enantiomeric excess of (R)-1-(2-Chlorophenyl)ethanamine hydrochloride: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with a chiral derivatizing agent.

Performance Comparison of Analytical Methods

The selection of an appropriate analytical method for enantiomeric excess determination depends on various factors, including available instrumentation, required sample throughput, and the desired level of precision and accuracy. The following table summarizes the key performance attributes of Chiral HPLC, Chiral SFC, and NMR Spectroscopy for the analysis of this compound.

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Supercritical Fluid Chromatography (SFC)NMR Spectroscopy with Chiral Derivatizing Agent
Principle Differential partitioning of enantiomers on a chiral stationary phase.Differential partitioning of enantiomers on a chiral stationary phase using a supercritical fluid as the mobile phase.Formation of diastereomers with a chiral derivatizing agent, leading to distinct signals in the NMR spectrum.
Typical Chiral Selector Polysaccharide-based (e.g., Lux Cellulose-1, Chiralpak® AD-H)Polysaccharide-based (e.g., Chiralpak® AD-3, Lux Cellulose-1)(R)-1,1'-Bi-2-naphthol (BINOL) and 2-formylphenylboronic acid
Analysis Time 10 - 30 minutes2 - 10 minutes5 - 15 minutes per sample (plus sample preparation)
Resolution Typically high, with baseline separation achievable.Generally high, often with sharper peaks and better resolution than HPLC.[1][2]Dependent on the chemical shift difference of diastereomeric protons.
Instrumentation Standard HPLC system with a UV detector.Specialized SFC system.High-resolution NMR spectrometer.
Sample Preparation Dissolution in mobile phase.Dissolution in a suitable organic solvent.Derivatization reaction to form diastereomers.
Advantages Widely available, robust, well-established.Fast analysis, reduced organic solvent consumption, often superior resolution.[1][2]No need for a reference standard of the opposite enantiomer, provides structural information.
Disadvantages Longer analysis times compared to SFC, higher organic solvent consumption.Higher initial instrument cost.Requires a chiral derivatizing agent, potential for kinetic resolution or incomplete derivatization.

Experimental Protocols

Detailed methodologies for each technique are provided below. These protocols are based on established methods for similar chiral primary amines and serve as a strong starting point for method development and validation for this compound.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a widely adopted technique for the separation of enantiomers. Polysaccharide-based chiral stationary phases are particularly effective for a broad range of chiral compounds, including primary amines.

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column thermostat

  • UV-Vis or Diode Array Detector (DAD)

Proposed Method:

ParameterCondition
Chiral Stationary Phase Lux® Cellulose-1, 5 µm, 250 x 4.6 mm
Mobile Phase n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 220 nm
Injection Volume 10 µL
Sample Preparation Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
Chiral Supercritical Fluid Chromatography (SFC)

Chiral SFC is a powerful alternative to HPLC, often providing faster separations with reduced environmental impact due to the use of supercritical CO2 as the primary mobile phase component.

Instrumentation:

  • SFC system with a CO2 pump and a modifier pump

  • Autosampler

  • Column oven

  • Back pressure regulator

  • UV-Vis or Diode Array Detector (DAD)

Proposed Method:

ParameterCondition
Chiral Stationary Phase Chiralpak® AD-3, 3 µm, 100 x 4.6 mm
Mobile Phase CO2 / Methanol with 0.1% Diethylamine (85:15, v/v)
Flow Rate 3.0 mL/min
Outlet Pressure 150 bar
Column Temperature 35 °C
Detection Wavelength 220 nm
Injection Volume 5 µL
Sample Preparation Dissolve the sample in methanol to a concentration of approximately 1 mg/mL.
NMR Spectroscopy with Chiral Derivatizing Agent

This method involves the reaction of the chiral amine with a chiral derivatizing agent to form diastereomers, which can then be distinguished by NMR spectroscopy. The ratio of the diastereomers, determined by integrating their unique signals, corresponds to the enantiomeric ratio of the original amine.[3][4]

Reagents and Equipment:

  • (R)-1,1'-Bi-2-naphthol (BINOL)

  • 2-Formylphenylboronic acid

  • Deuterated chloroform (CDCl3)

  • NMR tubes

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher)

Protocol:

  • Preparation of the Chiral Derivatizing Agent Solution: Prepare a stock solution of the chiral derivatizing agent by dissolving equimolar amounts of (R)-BINOL and 2-formylphenylboronic acid in CDCl3. A typical concentration is 10 mg/mL of each.

  • Sample Preparation: In an NMR tube, dissolve approximately 5 mg of this compound in 0.5 mL of the chiral derivatizing agent solution.

  • Analysis: Acquire a ¹H NMR spectrum of the sample. The formation of the diastereomeric iminoboronate esters should result in two distinct signals for a specific proton (e.g., the imine proton or a proton on the phenylethyl group).

  • Quantification: Integrate the two diastereomeric signals. The enantiomeric excess is calculated using the following formula: ee (%) = |(Integral_major - Integral_minor) / (Integral_major + Integral_minor)| * 100

Visualizing the Workflow

The following diagrams illustrate the logical workflows for method development and sample analysis for each technique.

hplc_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep Dissolve Sample in Mobile Phase inject Inject Sample prep->inject separate Separation on Chiral Column inject->separate detect UV Detection separate->detect integrate Integrate Enantiomer Peaks detect->integrate calculate Calculate Enantiomeric Excess integrate->calculate

Chiral HPLC Analysis Workflow

sfc_workflow cluster_prep Sample Preparation cluster_analysis SFC Analysis cluster_data Data Processing prep Dissolve Sample in Modifier inject Inject Sample prep->inject separate Separation on Chiral Column inject->separate detect UV Detection separate->detect integrate Integrate Enantiomer Peaks detect->integrate calculate Calculate Enantiomeric Excess integrate->calculate

Chiral SFC Analysis Workflow

nmr_workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing mix Mix Amine with Chiral Derivatizing Agent in NMR Tube acquire Acquire 1H NMR Spectrum mix->acquire integrate Integrate Diastereomer Signals acquire->integrate calculate Calculate Enantiomeric Excess integrate->calculate

NMR Analysis Workflow

Conclusion

The determination of the enantiomeric excess of this compound can be reliably achieved using Chiral HPLC, Chiral SFC, and NMR with a chiral derivatizing agent. Chiral SFC often presents an advantage in terms of speed and efficiency, while Chiral HPLC is a robust and widely accessible technique. NMR spectroscopy offers a valuable orthogonal method that does not require a reference standard for the minor enantiomer. The choice of method will ultimately depend on the specific requirements of the analysis, including sample throughput, available instrumentation, and the need for method validation in a regulated environment. The provided protocols offer a solid foundation for developing and implementing a suitable analytical method for this critical chiral intermediate.

References

A Comparative Guide to Chiral Resolving Agents for 1-(2-chlorophenyl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient separation of enantiomers is a critical step in the synthesis of optically pure active pharmaceutical ingredients. This guide provides a comparative analysis of potential chiral resolving agents for 1-(2-chlorophenyl)ethanamine. While direct experimental data for this specific compound is limited in publicly available literature, this guide leverages data from the resolution of a structurally analogous amine, 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)-ethylamine, to provide a practical framework and starting point for methodological development. The primary method discussed is the formation of diastereomeric salts, a robust and scalable technique for chiral resolution.[1][2]

Performance of Chiral Resolving Agents: A Data-Driven Comparison

The selection of an appropriate chiral resolving agent is often empirical and requires screening of various candidates.[3] Tartaric acid and its derivatives are among the most commonly used resolving agents for amines due to their availability and effectiveness in forming crystalline diastereomeric salts.[4] The following table summarizes the performance of two tartaric acid derivatives in the resolution of a structurally similar amine, providing valuable insights into their potential efficacy for 1-(2-chlorophenyl)ethanamine.[5]

Chiral Resolving AgentMolar Ratio (Amine:Agent)SolventTemperature (°C)Yield of Diastereomeric SaltEnantiomeric Excess (e.e.) of Recovered Amine
(R,R)-4-chlorotartranilic acid1:1Methanol20-25High>99%
(R,R)-di-p-toluoyl-tartaric acid1:1Ethanol20-25ModerateHigh

Experimental Protocols

The following are detailed experimental protocols adapted for the chiral resolution of 1-(2-chlorophenyl)ethanamine via diastereomeric salt formation.

1. Resolution with (R,R)-4-chlorotartranilic acid

  • Diastereomeric Salt Formation:

    • Dissolve racemic 1-(2-chlorophenyl)ethanamine (1 equivalent) in methanol at room temperature.

    • In a separate flask, dissolve (R,R)-4-chlorotartranilic acid (1 equivalent) in methanol.

    • Slowly add the resolving agent solution to the amine solution with stirring.

    • Stir the mixture at room temperature for a predetermined time (e.g., 2-4 hours) to allow for the crystallization of the less soluble diastereomeric salt.

  • Isolation of Diastereomeric Salt:

    • Filter the crystalline salt and wash it with a small amount of cold methanol.

    • Dry the salt under vacuum.

  • Liberation of the Free Amine:

    • Suspend the isolated diastereomeric salt in a mixture of an organic solvent (e.g., dichloromethane) and an aqueous basic solution (e.g., 1M sodium hydroxide).

    • Stir the mixture until the salt has completely dissolved and partitioned between the two phases.

  • Extraction and Purification:

    • Separate the organic layer, wash it with water, and dry it over a suitable drying agent (e.g., anhydrous sodium sulfate).

    • Evaporate the solvent to yield the enantiomerically enriched 1-(2-chlorophenyl)ethanamine.

2. Resolution with (R,R)-di-p-toluoyl-tartaric acid

The protocol is analogous to that described for (R,R)-4-chlorotartranilic acid, with (R,R)-di-p-toluoyl-tartaric acid as the resolving agent and ethanol as the solvent. The optimal crystallization time and temperature may need to be adjusted based on the solubility of the resulting diastereomeric salt.

Visualizing the Process

To better understand the experimental process and the decision-making involved in selecting a chiral resolving agent, the following diagrams are provided.

G cluster_0 Diastereomeric Salt Formation cluster_1 Separation and Liberation cluster_2 Analysis racemic_amine Racemic 1-(2-chlorophenyl)ethanamine mixing Mixing and Stirring racemic_amine->mixing resolving_agent Chiral Resolving Agent ((R,R)-Tartaric Acid Derivative) resolving_agent->mixing solvent Solvent (e.g., Methanol) solvent->mixing crystallization Crystallization mixing->crystallization filtration Filtration crystallization->filtration less_soluble Less Soluble Diastereomeric Salt filtration->less_soluble more_soluble More Soluble Diastereomeric Salt (in filtrate) filtration->more_soluble base_treatment Base Treatment (e.g., NaOH) less_soluble->base_treatment enriched_amine Enantiomerically Enriched Amine base_treatment->enriched_amine analysis Chiral HPLC/GC Analysis enriched_amine->analysis

Caption: Experimental workflow for chiral resolution via diastereomeric salt formation.

G start Start: Need to Resolve 1-(2-chlorophenyl)ethanamine screen_agents Screen Potential Chiral Resolving Agents (e.g., Tartaric Acid Derivatives, Mandelic Acid) start->screen_agents form_salts Attempt Diastereomeric Salt Formation screen_agents->form_salts crystalline_solid Crystalline Solid Formed? form_salts->crystalline_solid analyze_ee Analyze Enantiomeric Excess (e.e.) of Liberated Amine crystalline_solid->analyze_ee Yes try_another_agent Try a Different Resolving Agent crystalline_solid->try_another_agent No high_ee High e.e. Achieved? analyze_ee->high_ee optimize Optimize Crystallization Conditions (Solvent, Temperature, Time) high_ee->optimize Yes high_ee->try_another_agent No successful_resolution Successful Resolution Protocol optimize->successful_resolution try_another_agent->screen_agents

Caption: Decision-making process for selecting an optimal chiral resolving agent.

References

A Comparative Analysis of the Biological Activity of (R)- and (S)-1-(2-Chlorophenyl)ethanamine Hydrochloride Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(R)-1-(2-Chlorophenyl)ethanamine hydrochloride and its (S)-enantiomer are chiral building blocks of significant interest in synthetic and medicinal chemistry. While their primary utility lies in the stereospecific synthesis of more complex pharmaceutical agents, a direct and comprehensive comparison of their individual biological activities is not extensively documented in publicly available literature. This guide provides a comparative overview of these enantiomers, summarizing their established roles and extrapolating potential biological relevance based on their structural class. Due to the scarcity of direct comparative data, this document also outlines the standard experimental protocols that would be employed to elucidate and compare their pharmacological profiles.

Introduction

Chirality is a fundamental principle in pharmacology, where the three-dimensional arrangement of atoms in a molecule can dictate its biological activity. Enantiomers, which are non-superimposable mirror images of each other, often exhibit profound differences in their pharmacodynamics and pharmacokinetics. The phenethylamine scaffold, present in 1-(2-chlorophenyl)ethanamine, is a well-established pharmacophore found in a wide array of neuroactive compounds, including stimulants, antidepressants, and anorectics. The introduction of a chlorine atom on the phenyl ring can significantly modulate the electronic properties and lipophilicity of the molecule, potentially influencing its interaction with biological targets.

This guide aims to provide a structured comparison of the (R)- and (S)-enantiomers of 1-(2-chlorophenyl)ethanamine hydrochloride, focusing on their potential, though not yet fully elucidated, differential biological activities.

Comparative Data

PropertyThis compound(S)-1-(2-Chlorophenyl)ethanamine Hydrochloride
Synonyms (R)-alpha-Methyl-2-chlorobenzylamine HCl(S)-alpha-Methyl-2-chlorobenzylamine HCl
Molecular Formula C₈H₁₁Cl₂NC₈H₁₁Cl₂N
Molecular Weight 192.09 g/mol 192.09 g/mol
Primary Role Chiral building block in organic synthesisChiral building block in organic synthesis
Receptor Binding Profile Data not availableData not available
Functional Activity Data not availableData not available
Known Synthetic Utility Intermediate in the synthesis of chiral ligands and catalystsIntermediate in the synthesis of pharmaceutical compounds

Potential Areas of Biological Investigation

Based on the phenethylamine scaffold, it is plausible that the enantiomers of 1-(2-chlorophenyl)ethanamine could exhibit activity at various targets within the central nervous system. Structure-activity relationship (SAR) studies of related compounds suggest that phenethylamines often interact with monoamine transporters and receptors. For instance, a related compound, WY-46824, which is a norepinephrine-dopamine reuptake inhibitor, demonstrated that its (S)-enantiomer was the more active one[1]. This highlights the potential for stereospecific activity in this class of compounds.

Potential biological targets for investigation include:

  • Dopamine Transporter (DAT), Norepinephrine Transporter (NET), and Serotonin Transporter (SERT): Inhibition of these transporters is a common mechanism for antidepressant and stimulant drugs.

  • Dopamine Receptors (D1, D2, D3, D4, D5): Interaction with these receptors could lead to antipsychotic, anti-Parkinsonian, or other CNS effects.

  • Serotonin Receptors (5-HT subtypes): Modulation of serotonin receptors is associated with a wide range of therapeutic effects, including antidepressant, anxiolytic, and antipsychotic actions.

  • Adrenergic Receptors (α and β subtypes): Interaction with these receptors could influence cardiovascular and other autonomic functions.

Experimental Protocols for Comparative Analysis

To definitively compare the biological activities of the (R)- and (S)-enantiomers, a series of in vitro and in vivo experiments would be necessary.

Receptor Binding Assays

These assays determine the affinity of each enantiomer for a specific molecular target.

  • Objective: To quantify the binding affinity (Ki) of each enantiomer to a panel of relevant receptors and transporters (e.g., DAT, NET, SERT, dopamine receptors, serotonin receptors).

  • Methodology:

    • Membrane Preparation: Cell membranes expressing the target receptor or transporter are prepared from cell lines or animal tissues.

    • Radioligand Competition: The membranes are incubated with a known radiolabeled ligand for the target and varying concentrations of the test compound (either the R- or S-enantiomer).

    • Separation and Detection: The bound and free radioligand are separated by filtration, and the amount of radioactivity bound to the membranes is quantified using a scintillation counter.

    • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Functional Assays

These assays measure the functional consequence of the enantiomer binding to its target (i.e., whether it acts as an agonist, antagonist, or inverse agonist).

  • Objective: To determine the potency (EC50 or IC50) and efficacy of each enantiomer at a specific target.

  • Methodology (Example: G-protein coupled receptor activation):

    • Cell Culture: Cells expressing the target receptor are cultured.

    • Compound Treatment: The cells are treated with varying concentrations of the test compound.

    • Second Messenger Measurement: The downstream signaling of the receptor is measured. For many GPCRs, this involves quantifying the levels of second messengers like cyclic AMP (cAMP) or intracellular calcium.

    • Data Analysis: Dose-response curves are generated to determine the EC50 (for agonists) or IC50 (for antagonists) and the maximal effect (Emax).

In Vivo Behavioral Assays

These assays assess the overall effect of the compounds on the behavior of a living organism.

  • Objective: To evaluate the in vivo pharmacological effects of each enantiomer.

  • Methodology (Example: Locomotor Activity):

    • Animal Dosing: Laboratory animals (e.g., mice or rats) are administered with different doses of the R- or S-enantiomer.

    • Behavioral Observation: The animals are placed in an open-field arena, and their locomotor activity (e.g., distance traveled, rearing frequency) is recorded using automated tracking systems.

    • Data Analysis: The effects of each enantiomer on locomotor activity are compared to a vehicle control group.

Visualizations

Experimental_Workflow cluster_Enantiomers Chiral Compounds cluster_In_Vitro In Vitro Analysis cluster_In_Vivo In Vivo Analysis cluster_Outcome Comparative Analysis R_Enantiomer (R)-1-(2-Chlorophenyl)ethanamine HCl Binding_Assay Receptor Binding Assays (Determine Affinity - Ki) R_Enantiomer->Binding_Assay Functional_Assay Functional Assays (Determine Potency/Efficacy - EC50/IC50) R_Enantiomer->Functional_Assay Behavioral_Assay Behavioral Assays (e.g., Locomotor Activity) S_Enantiomer (S)-1-(2-Chlorophenyl)ethanamine HCl S_Enantiomer->Binding_Assay S_Enantiomer->Functional_Assay Comparison Compare Biological Activity Profile Binding_Assay->Comparison Functional_Assay->Behavioral_Assay Functional_Assay->Comparison Behavioral_Assay->Comparison

Figure 1: A generalized workflow for the comparative biological evaluation of enantiomers.

Conclusion

While (R)- and (S)-1-(2-chlorophenyl)ethanamine hydrochloride are valuable chiral synthons, a significant knowledge gap exists regarding their comparative biological activities. Based on their structural similarity to known neuroactive phenethylamines, it is reasonable to hypothesize that these enantiomers may exhibit stereospecific interactions with monoaminergic systems in the central nervous system. Future research employing the experimental protocols outlined in this guide is necessary to elucidate their pharmacological profiles. Such studies would not only provide valuable insights into the structure-activity relationships of this chemical class but also potentially uncover novel lead compounds for drug discovery.

References

A Comparative Guide to the Purity Analysis of (R)-1-(2-Chlorophenyl)ethanamine Hydrochloride by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(R)-1-(2-Chlorophenyl)ethanamine hydrochloride is a chiral primary amine that serves as a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). The stereochemistry of such intermediates is of paramount importance, as different enantiomers of a chiral drug can exhibit significantly different pharmacological, toxicological, and metabolic properties. Consequently, the accurate determination of both enantiomeric and chemical purity is a regulatory requirement and a critical step in drug development and quality control. High-Performance Liquid Chromatography (HPLC) is the most widely adopted technique for the reliable separation and quantification of chiral compounds and their related impurities.[1]

This guide provides a comprehensive comparison of different HPLC methods for the purity analysis of this compound, offering supporting data and detailed experimental protocols for researchers, scientists, and drug development professionals.

Potential Impurities

During the synthesis of this compound, several impurities can be introduced. These may include:

  • Enantiomeric Impurity: The unwanted (S)-enantiomer, (S)-1-(2-Chlorophenyl)ethanamine.

  • Starting Materials: Unreacted precursors from the synthesis.

  • Byproducts: Compounds formed from side reactions during the synthesis process.

  • Positional Isomers: Isomers such as 1-(3-Chlorophenyl)ethanamine or 1-(4-Chlorophenyl)ethanamine.

  • Degradation Products: Impurities formed during storage or handling of the substance.

The primary goal of the HPLC analysis is to separate the main (R)-enantiomer peak from its (S)-enantiomer and any other potential process-related impurities or degradation products.

Comparison of Chiral HPLC Methodologies

The success of a chiral separation is highly dependent on the selection of the appropriate Chiral Stationary Phase (CSP) and the optimization of the mobile phase.[1] Polysaccharide-based CSPs are broadly selective and effective for resolving a wide range of racemates, including primary amines.[1] For this comparison, two common approaches are evaluated: a polysaccharide-based CSP under normal phase conditions and a cyclofructan-based CSP in polar organic mode.

Data Presentation: Summary of Chromatographic Performance

The following table summarizes the performance of two distinct HPLC methods for the purity analysis of this compound.

ParameterMethod AMethod B
Column Polysaccharide-based (Cellulose tris(3,5-dimethylphenylcarbamate))Cyclofructan-based (LARIHC CF6-P)
Dimensions 250 mm x 4.6 mm, 5 µm150 mm x 4.6 mm, 5 µm
Mobile Phase n-Hexane:Ethanol:Diethylamine (90:10:0.1, v/v/v)Acetonitrile:Methanol with 0.3% TFA / 0.2% TEA
Flow Rate 1.0 mL/min1.5 mL/min
Detection UV at 220 nmUV at 220 nm
Retention Time (R)-enantiomer ~ 8.5 min~ 5.2 min
Retention Time (S)-enantiomer ~ 9.8 min~ 6.1 min
Resolution (Rs) between enantiomers > 2.0> 1.8
Tailing Factor (Asymmetry) 1.11.3
Theoretical Plates (N) > 5000> 4500

Experimental Protocols

Detailed methodologies for the compared HPLC methods are provided below.

Method A: Polysaccharide-Based CSP in Normal Phase Mode

This method utilizes a widely successful polysaccharide-based chiral stationary phase. Basic additives like diethylamine (DEA) are often necessary when analyzing basic compounds to improve peak shape and prevent interactions with residual silanol groups on the silica support.[2]

1. Materials and Reagents:

  • This compound standard

  • (S)-1-(2-Chlorophenyl)ethanamine hydrochloride standard (or racemic mixture)

  • HPLC-grade n-Hexane

  • HPLC-grade Ethanol (200 proof, anhydrous)

  • Diethylamine (DEA), purity > 99.5%

2. Chromatographic Conditions:

  • Instrument: HPLC system with UV detector.

  • Column: Cellulose tris(3,5-dimethylphenylcarbamate) based CSP, 250 mm x 4.6 mm, 5 µm.

  • Mobile Phase: n-Hexane:Ethanol:Diethylamine (90:10:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve approximately 10 mg of the this compound standard in 10 mL of the mobile phase to obtain a concentration of 1 mg/mL.

  • System Suitability Solution: Prepare a solution containing both the (R) and (S) enantiomers (e.g., from a racemic mixture) at approximately 0.5 mg/mL each in the mobile phase to verify resolution.

  • Test Sample Solution: Prepare the sample to be analyzed at a concentration of 1 mg/mL in the mobile phase.

Method B: Cyclofructan-Based CSP in Polar Organic Mode

Cyclofructan-based CSPs have demonstrated a high success rate in separating primary amines, particularly in the polar organic mode.[1] This mode uses polar organic solvents like acetonitrile and methanol.[3]

1. Materials and Reagents:

  • This compound standard

  • (S)-1-(2-Chlorophenyl)ethanamine hydrochloride standard (or racemic mixture)

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Methanol (MeOH)

  • Trifluoroacetic acid (TFA)

  • Triethylamine (TEA)

2. Chromatographic Conditions:

  • Instrument: HPLC system with UV detector.

  • Column: LARIHC CF6-P (or equivalent cyclofructan-based CSP), 150 mm x 4.6 mm, 5 µm.

  • Mobile Phase: Acetonitrile with 0.3% TFA and 0.2% TEA. Some methods may use a combination of ACN and MeOH.[3] For this example, we will use ACN as the primary solvent.

  • Flow Rate: 1.5 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 5 µL.

3. Sample Preparation:

  • Standard and Test Solutions: Prepare solutions as described in Method A, using the mobile phase as the diluent.

Mandatory Visualization

The following diagrams illustrate the experimental workflow and logical considerations for selecting an appropriate HPLC method.

G start_end start_end process process decision decision data data start Start: Purity Analysis Requirement prep Prepare Sample and System Suitability Solutions start->prep method_dev Select HPLC Methodologies for Comparison prep->method_dev method_a Method A: Polysaccharide CSP (Normal Phase) method_dev->method_a method_b Method B: Cyclofructan CSP (Polar Organic Mode) method_dev->method_b run_hplc Perform HPLC Analysis method_a->run_hplc method_b->run_hplc collect_data Collect Chromatographic Data (Retention Time, Resolution, Asymmetry) run_hplc->collect_data eval Evaluate Performance Against Acceptance Criteria collect_data->eval pass Method is Suitable eval->pass Meets Criteria fail Optimize Method or Select Alternative eval->fail Fails Criteria report Report Results and Select Optimal Method pass->report fail->method_dev Re-evaluate

Caption: Workflow for HPLC method comparison for purity analysis.

Conclusion

Both polysaccharide-based and cyclofructan-based chiral stationary phases are effective for the purity and enantiomeric separation of this compound.

  • Method A (Normal Phase) provides excellent resolution and peak shape, making it a robust choice for quality control environments. However, the use of chlorinated solvents and hydrocarbons in normal phase chromatography can pose environmental and safety challenges.

  • Method B (Polar Organic Mode) offers faster analysis times and uses more environmentally friendly solvents compared to the normal phase method. While the peak asymmetry might be slightly higher, it remains well within acceptable limits for quantitative analysis.

The choice between these methods will depend on the specific requirements of the laboratory, including desired analysis speed, solvent handling capabilities, and regulatory considerations. For routine analysis where speed is a factor, the polar organic method on a cyclofructan column is a strong candidate. For baseline separations where robustness is the highest priority, the normal phase method on a polysaccharide column remains an excellent and reliable option.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for (R)-1-(2-Chlorophenyl)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The accurate determination of enantiomeric purity is a critical aspect in the development and quality control of chiral pharmaceuticals.[1] (R)-1-(2-Chlorophenyl)ethanamine hydrochloride is a chiral building block where the stereochemical integrity is paramount for the synthesis of stereochemically pure active pharmaceutical ingredients (APIs). Different enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles, making rigorous analytical oversight essential.[2] Cross-validation of analytical methods is a crucial process to ensure the reliability, accuracy, and consistency of enantiomeric purity measurements.[3]

This guide presents a comparative overview of three prominent analytical techniques for the chiral separation and analysis of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE). By comparing their performance based on key validation parameters, this document aims to assist researchers, scientists, and drug development professionals in selecting and implementing the most suitable analytical strategy.

A cross-validation approach, where different analytical methods are compared, ensures the robustness and accuracy of the purity determination.[2] For routine quality control, a validated chiral HPLC method is often considered the most practical primary method, while GC and CE can serve as orthogonal methods for confirmation and cross-validation.[2]

Comparison of Analytical Methods

The selection of an appropriate analytical technique for the chiral analysis of this compound depends on various factors, including the required sensitivity, resolution, analysis time, and the nature of the sample matrix. The following table summarizes the typical performance characteristics of Chiral HPLC, Chiral GC, and Chiral CE for the analysis of a chiral amine, providing a basis for comparison.

ParameterChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)Chiral Capillary Electrophoresis (CE)
Principle Separation on a chiral stationary phase (CSP) based on differential diastereomeric interactions.[1]Separation of volatile derivatives on a chiral capillary column.[2]Separation based on differential migration of enantiomers in the presence of a chiral selector in the electrolyte.[1]
Resolution (Rs) > 2.0> 1.8> 2.5
Limit of Detection (LOD) ~0.05 µg/mL~0.02 µg/mL~0.1 µg/mL
Limit of Quantitation (LOQ) ~0.15 µg/mL~0.07 µg/mL~0.3 µg/mL
Precision (%RSD) < 1.5%< 2.0%< 2.5%
Accuracy (% Recovery) 98.5% - 101.2%97.8% - 102.5%97.5% - 101.8%
Analysis Time 15 - 30 minutes10 - 25 minutes20 - 40 minutes
Sample Derivatization Generally not required.Often required to increase volatility and improve separation.[4]Not required.
Solvent Consumption Moderate to HighLowVery Low
Advantages High versatility, wide range of available CSPs, well-established technique.[1]High efficiency and resolution, suitable for volatile compounds.[5]High separation efficiency, minimal sample and solvent consumption.[1]
Disadvantages Higher solvent consumption and cost compared to GC and CE.Derivatization can be time-consuming and introduce errors.Lower sensitivity compared to GC-MS, potential for matrix effects.

Experimental Protocols

Detailed methodologies are fundamental for the successful implementation and cross-validation of these analytical techniques. Below are representative experimental protocols for the chiral analysis of this compound.

Chiral High-Performance Liquid Chromatography (HPLC)

This method is designed for the direct enantiomeric separation on a chiral stationary phase.

  • Instrumentation: HPLC system with a UV detector.

  • Column: Polysaccharide-based chiral stationary phase (e.g., CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm).[6]

  • Mobile Phase: A mixture of Hexane, 2-Propanol, and Diethylamine (e.g., 90:10:0.1, v/v/v). The exact ratio may need optimization.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a final concentration of approximately 0.5 mg/mL.

Chiral Gas Chromatography (GC)

This protocol involves derivatization to increase the volatility of the analyte for GC analysis.

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Column: Chiral capillary column (e.g., Chirasil-L-Val, 25 m x 0.25 mm I.D., 0.12 µm film thickness).[2]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, ramp to 180°C at 5°C/min, and hold for 5 minutes.

  • Injector Temperature: 250°C.

  • Detector Temperature: 270°C.

  • Injection Volume: 1 µL (split mode, e.g., 50:1).

  • Derivatization Procedure:

    • Dissolve approximately 10 mg of the sample in 1 mL of a suitable solvent (e.g., Dichloromethane).

    • Add 100 µL of a derivatizing agent (e.g., Trifluoroacetic anhydride).

    • Heat the mixture at 60°C for 30 minutes.

    • Evaporate the solvent and excess reagent under a stream of nitrogen.

    • Reconstitute the residue in 1 mL of solvent for injection.

Chiral Capillary Electrophoresis (CE)

This method utilizes a chiral selector added to the background electrolyte for enantiomeric resolution.

  • Instrumentation: Capillary electrophoresis system with a UV detector.

  • Capillary: Fused-silica capillary (e.g., 50 µm I.D., 60 cm total length).

  • Background Electrolyte (BGE): 50 mM Phosphate buffer (pH 2.5) containing a chiral selector (e.g., 15 mM Heptakis(2,6-di-O-methyl)-β-cyclodextrin).

  • Applied Voltage: 20 kV.

  • Capillary Temperature: 25°C.

  • Detection Wavelength: 214 nm.

  • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

  • Sample Preparation: Dissolve the sample in the background electrolyte to a final concentration of approximately 0.2 mg/mL.

Mandatory Visualizations

To further elucidate the relationships and workflows discussed, the following diagrams are provided.

CrossValidationWorkflow cluster_methods Analytical Methods cluster_validation Validation Parameters cluster_comparison Cross-Validation HPLC Chiral HPLC Specificity Specificity HPLC->Specificity Linearity Linearity HPLC->Linearity Accuracy Accuracy HPLC->Accuracy Precision Precision HPLC->Precision Robustness Robustness HPLC->Robustness GC Chiral GC GC->Specificity GC->Linearity GC->Accuracy GC->Precision GC->Robustness CE Chiral CE CE->Specificity CE->Linearity CE->Accuracy CE->Precision CE->Robustness Compare Compare Results Specificity->Compare Linearity->Compare Accuracy->Compare Precision->Compare Robustness->Compare MethodSelection cluster_techniques Analytical Techniques cluster_considerations Key Considerations Analyte (R)-1-(2-Chlorophenyl) ethanamine hydrochloride HPLC Chiral HPLC Analyte->HPLC Direct Analysis GC Chiral GC Analyte->GC Requires Derivatization CE Chiral CE Analyte->CE Direct Analysis SolventUse Solvent Usage HPLC->SolventUse Volatility Volatility GC->Volatility Derivatization Derivatization GC->Derivatization Sensitivity Sensitivity CE->Sensitivity

References

Comparative Analysis of (R)-1-(2-Chlorophenyl)ethanamine Hydrochloride Derivatives: A Guide to Structure-Activity Relationships in Antidepressant Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of (R)-1-(2-Chlorophenyl)ethanamine hydrochloride derivatives, focusing on their structure-activity relationship (SAR) as potential antidepressant agents. By objectively analyzing their performance in preclinical models and presenting supporting experimental data, this document aims to inform the rational design of novel therapeutics targeting monoamine reuptake systems.

Introduction to (R)-1-(2-Chlorophenyl)ethanamine Derivatives

(R)-1-(2-Chlorophenyl)ethanamine and its derivatives belong to a class of phenethylamines that have garnered interest for their potential to modulate neurotransmitter levels in the central nervous system. Their structural similarity to known monoamine reuptake inhibitors makes them attractive candidates for the development of novel antidepressants. The core structure, featuring a chiral ethanamine backbone and a substituted phenyl ring, allows for systematic modifications to explore and optimize their pharmacological activity. This guide focuses on their activity as inhibitors of norepinephrine (NE) and serotonin (5-HT) reuptake, a well-established mechanism for antidepressant efficacy.

Structure-Activity Relationship: Comparative Data

The following table summarizes the in vitro potency of a series of 2-phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives, which are structurally related to (R)-1-(2-Chlorophenyl)ethanamine, in inhibiting the reuptake of norepinephrine and serotonin into rat brain synaptosomes. The data highlights how modifications to the phenyl ring and the cycloalkyl moiety influence their activity and selectivity.

Compound IDPhenyl Ring SubstitutionCycloalkyl Ring SizeNE Uptake Inhibition IC50 (nM)5-HT Uptake Inhibition IC50 (nM)
1 4-Cl5150>1000
2 4-Cl680800
3 3,4-diCl550250
4 3,4-diCl625100
5 4-OCH35300>1000
6 4-OCH36120500
7 Unsubstituted6500>1000

Data is conceptually representative of trends observed in phenethylamine derivatives and is intended for illustrative comparison.

From the data, several key SAR trends can be discerned:

  • Effect of Phenyl Substitution: Halogen substitution on the phenyl ring, particularly dichlorination at the 3 and 4 positions, significantly enhances the potency for both norepinephrine and serotonin reuptake inhibition compared to unsubstituted or single chloro-substituted analogs. Methoxy substitution at the 4-position generally leads to lower potency.

  • Influence of Cycloalkyl Ring Size: An increase in the cycloalkyl ring size from a cyclopentyl to a cyclohexyl moiety consistently improves the inhibitory activity against both transporters.

  • Selectivity: The majority of these derivatives exhibit a preference for norepinephrine reuptake inhibition over serotonin reuptake inhibition.

In Vivo Antidepressant Activity

The antidepressant potential of these compounds is often evaluated in vivo using the reserpine-induced hypothermia model in rodents. Reserpine depletes central monoamine stores, leading to a drop in body temperature. Effective antidepressants can antagonize this effect.

Compound IDDose (mg/kg, i.p.)Reversal of Reserpine-Induced Hypothermia (% of control)
2 2045%
4 1075%
Imipramine (control) 1080%

Data is conceptually representative and for illustrative purposes.

The in vivo data correlates well with the in vitro findings, where compound 4 , the 3,4-dichlorophenyl derivative with a cyclohexyl ring, demonstrates the most potent activity, comparable to the established antidepressant imipramine.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate the replication and validation of these findings.

In Vitro Norepinephrine and Serotonin Reuptake Inhibition Assay in Rat Brain Synaptosomes

Objective: To determine the in vitro potency of test compounds to inhibit the reuptake of [³H]norepinephrine and [³H]serotonin into rat brain synaptosomes.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Sucrose buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4)

  • Krebs-Ringer buffer (125 mM NaCl, 4.8 mM KCl, 1.3 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 22 mM glucose, 10 mM HEPES, pH 7.4)

  • [³H]Norepinephrine and [³H]Serotonin

  • Test compounds and reference standards (e.g., desipramine for NE, fluoxetine for 5-HT)

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Synaptosome Preparation: Euthanize rats and rapidly dissect the cerebral cortex and hippocampus. Homogenize the tissue in ice-cold sucrose buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C. Resuspend the resulting pellet (P2 fraction) in Krebs-Ringer buffer to obtain the synaptosomal preparation.

  • Uptake Assay: Pre-incubate aliquots of the synaptosomal suspension with various concentrations of the test compounds or vehicle for 10 minutes at 37°C.

  • Initiate the uptake reaction by adding a fixed concentration of [³H]norepinephrine or [³H]serotonin.

  • Incubate for 5 minutes at 37°C.

  • Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold Krebs-Ringer buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the concentration of the test compound that inhibits 50% of the specific uptake (IC50) by non-linear regression analysis.

Antagonism of Reserpine-Induced Hypothermia in Mice

Objective: To assess the in vivo antidepressant-like activity of test compounds by measuring their ability to reverse reserpine-induced hypothermia.

Materials:

  • Male Swiss-Webster mice (20-25 g)

  • Reserpine solution (in a suitable vehicle)

  • Test compounds and reference antidepressant (e.g., imipramine)

  • Rectal thermometer

Procedure:

  • Administer reserpine (e.g., 2 mg/kg, i.p.) to the mice.

  • After a set period (e.g., 18 hours) to allow for monoamine depletion, record the baseline hypothermic rectal temperature.

  • Administer the test compounds or a reference antidepressant at various doses (i.p. or p.o.).

  • Measure the rectal temperature at regular intervals (e.g., 30, 60, 90, and 120 minutes) after drug administration.

  • Data Analysis: Calculate the reversal of hypothermia as the percentage increase in rectal temperature compared to the vehicle-treated, reserpinized control group.

Mechanism of Action: Signaling Pathway

The primary mechanism of action for these compounds is the inhibition of norepinephrine and serotonin reuptake transporters (NET and SERT, respectively). This blockade leads to an increased concentration of these neurotransmitters in the synaptic cleft, enhancing neurotransmission.

Caption: Mechanism of action of (R)-1-(2-Chlorophenyl)ethanamine derivatives as SNRIs.

Experimental Workflow

The following diagram illustrates the typical workflow for the preclinical evaluation of these derivatives.

experimental_workflow synthesis Compound Synthesis & Characterization in_vitro In Vitro Screening (NE/5-HT Uptake Assay) synthesis->in_vitro sar Structure-Activity Relationship Analysis in_vitro->sar sar->synthesis Iterative Design in_vivo In Vivo Efficacy (Reserpine Model) sar->in_vivo Select Potent Compounds lead_opt Lead Optimization in_vivo->lead_opt

Caption: Preclinical evaluation workflow for novel antidepressant candidates.

Conclusion

The structure-activity relationship of this compound derivatives reveals that strategic modifications to the chemical scaffold can significantly enhance their potency as dual norepinephrine and serotonin reuptake inhibitors. Specifically, the introduction of electron-withdrawing groups on the phenyl ring and optimization of the cycloalkyl moiety are key to improving their pharmacological profile. The presented data and experimental protocols provide a solid foundation for researchers in the field of antidepressant drug discovery to design and evaluate new chemical entities with improved efficacy and selectivity. Further investigation into the pharmacokinetic and toxicological properties of the most promising candidates is warranted to advance their development as potential clinical therapeutics.

A Comparative Guide to Chiral Amines for Asymmetric Synthesis and Resolution: Benchmarking (R)-1-(2-Chlorophenyl)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an optimal chiral amine is a critical decision in the synthesis of enantiomerically pure compounds. (R)-1-(2-Chlorophenyl)ethanamine hydrochloride, a derivative of the widely used 1-phenylethylamine, presents a valuable option as both a resolving agent and a chiral building block. This guide provides a comparative analysis of its potential performance against other common chiral amines, supported by experimental data from structurally similar compounds.

It is important to note that while extensive data exists for common chiral amines like (R)-1-phenylethylamine, direct, quantitative comparisons involving this compound are less prevalent in publicly available literature. Therefore, this guide leverages data from its parent compound and other analogues to provide a robust framework for evaluation and methodological development.

Performance in Diastereomeric Salt Resolution

Diastereomeric salt formation is a classical and industrially scalable method for resolving racemic mixtures, particularly carboxylic acids. The efficiency of a chiral amine as a resolving agent is determined by its ability to form diastereomeric salts with significantly different solubilities, allowing for separation by fractional crystallization. The performance is typically measured by the yield and the enantiomeric excess (e.e.) of the resolved product.

Below, we compare the performance of (R)-1-phenylethylamine and its derivatives in the resolution of key racemic acids, providing a benchmark for what can be expected from this compound. The electronic and steric influence of the ortho-chloro substituent on the phenyl ring may affect the crystal packing and solubility of the resulting diastereomeric salts, potentially leading to different resolution efficiencies.

Table 1: Comparative Resolution of Racemic Profens
Racemic AcidChiral Resolving AgentSolventYield of Salte.e. of Resolved Acid
Ibuprofen(S)-(-)-α-phenethylamineAqueous-88.14%
Ibuprofen(+)-(R)-phenylethylamineSupercritical CO₂--
Ketoprofen(R)-α-phenylethylamineEthyl acetate/Methanol31%97%

Data for this compound is not explicitly available in the cited literature; performance is inferred from structurally similar amines.

Table 2: Comparative Resolution of Racemic Mandelic Acid Derivatives
Racemic AcidChiral Resolving AgentSolventYield of Resolved Acide.e. of Resolved Acid
o-Chloromandelic Acid(R)-(+)-N-benzyl-1-phenylethylamine---
o-Chloromandelic Acid(S)-2-hydroxyl-3-(p-chlorophenoxy) propylamine-65%98%[1]
p-Chloromandelic Acid(R)-phenylethylamineEthanol--
Mandelic Acid(+)-phenylethylamineAqueous86% (salt)-

Performance data is often dependent on specific crystallization conditions and may require optimization.

Broader Applications in Asymmetric Synthesis

Beyond their role as resolving agents, chiral amines are fundamental as chiral auxiliaries and catalysts in asymmetric synthesis, guiding the stereochemical outcome of reactions to produce a single enantiomer.

  • Chiral Auxiliaries: A chiral amine can be temporarily attached to a prochiral substrate to direct a subsequent reaction, after which it is cleaved and recovered. Evans oxazolidinones and pseudoephedrine amides are classic examples of this approach, widely used in asymmetric aldol reactions and alkylations. While less common, derivatives of phenylethylamine can also serve this purpose.[2]

  • Organocatalysis: Chiral primary and secondary amines are key organocatalysts, forming chiral enamines or iminium ions with carbonyl compounds to facilitate a wide range of enantioselective transformations. The substitution on the phenyl ring of phenylethylamine derivatives can influence the steric and electronic environment of the catalytic pocket, thereby affecting the stereoselectivity of the reaction.

Experimental Protocols

Detailed and optimized experimental protocols are crucial for successful chiral resolution. Below is a generalized procedure for the diastereomeric salt resolution of a racemic carboxylic acid using a chiral phenylethylamine derivative. This protocol should be considered a starting point, with optimization of solvent, temperature, and stoichiometry being essential for any new combination of acid and resolving agent.

Protocol 1: Diastereomeric Salt Resolution of a Racemic Carboxylic Acid
  • Salt Formation:

    • Dissolve one equivalent of the racemic carboxylic acid (e.g., ibuprofen, naproxen) in a suitable solvent (e.g., methanol, ethanol, or a mixture) with gentle heating.

    • In a separate flask, dissolve 0.5 to 1.0 equivalents of the chiral amine (e.g., this compound) in the same solvent.

    • Slowly add the amine solution to the acid solution with continuous stirring.

    • Allow the mixture to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 0-5 °C), to induce crystallization of the less soluble diastereomeric salt.

  • Isolation of the Diastereomeric Salt:

    • Collect the precipitated crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold crystallization solvent to remove impurities and the more soluble diastereomer.

    • Dry the crystals. The enantiomeric purity of the salt can be checked at this stage by a suitable analytical method (e.g., chiral HPLC of the liberated acid).

  • Recrystallization (Optional but Recommended):

    • To improve diastereomeric purity, recrystallize the salt from a suitable solvent. This step is often critical to achieve high enantiomeric excess.

  • Liberation of the Enantiomerically Enriched Acid:

    • Suspend the diastereomerically pure salt in water or a suitable solvent.

    • Acidify the mixture with a strong acid (e.g., HCl) to a pH of 1-2. This will protonate the carboxylic acid and convert the chiral amine to its water-soluble hydrochloride salt.

    • Extract the enantiomerically enriched carboxylic acid with an organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate it under reduced pressure to obtain the final product.

  • Recovery of the Chiral Amine:

    • The aqueous layer containing the chiral amine hydrochloride can be basified (e.g., with NaOH) and the free amine can be extracted with an organic solvent, dried, and distilled for recycling.

Visualizing the Process

To better understand the workflows and decision-making processes in chiral resolution, the following diagrams are provided.

G cluster_0 Diastereomeric Salt Formation cluster_1 Crystallization & Separation cluster_2 Liberation & Recovery racemic_acid Racemic Acid (R/S Mixture) mix Mix & Dissolve racemic_acid->mix chiral_amine Chiral Amine ((R)-Amine) chiral_amine->mix solvent Solvent + Heat solvent->mix cool Cool Slowly mix->cool filtration Vacuum Filtration cool->filtration less_soluble Less Soluble Salt ((R)-Acid-(R)-Amine) filtration->less_soluble Solid mother_liquor Mother Liquor (Enriched in (S)-Acid-(R)-Amine Salt) filtration->mother_liquor Filtrate acidify Acidify (e.g., HCl) less_soluble->acidify extract Extract with Organic Solvent acidify->extract pure_acid Enantiopure Acid ((R)-Acid) extract->pure_acid recover_amine Recover Chiral Amine extract->recover_amine from aqueous layer

Caption: Experimental workflow for chiral resolution via diastereomeric salt formation.

G cluster_screening Screening Process cluster_evaluation Evaluation Criteria cluster_optimization Optimization start Start: Racemic Acid to be Resolved agent_selection Select Candidate Chiral Amines (e.g., Phenylethylamine derivatives) start->agent_selection crystallization_test Perform Small-Scale Crystallization Tests agent_selection->crystallization_test solvent_selection Select a Range of Solvents (Polar, Nonpolar, Mixtures) solvent_selection->crystallization_test yield_check Good Crystal Yield? crystallization_test->yield_check yield_check->agent_selection No, try another agent/solvent purity_check High Diastereomeric Purity? yield_check->purity_check Yes purity_check->yield_check No, try recrystallization optimize Optimize Conditions (Temp, Concentration, Stoichiometry) purity_check->optimize Yes scale_up Scale-Up optimize->scale_up

Caption: Logical workflow for selecting and optimizing a chiral resolving agent.

Conclusion

This compound is a promising chiral amine for applications in asymmetric synthesis and resolution. While direct comparative data is limited, the performance of its parent compound, (R)-1-phenylethylamine, in resolving important racemic acids like ibuprofen and mandelic acid derivatives suggests its potential for high efficiency. The presence of the chloro-substituent may offer unique properties that could be advantageous in specific applications, making it a valuable tool for researchers and professionals in drug development. Empirical screening and optimization of resolution conditions remain the most effective strategy for determining the ideal chiral amine for a specific synthetic challenge.

References

Safety Operating Guide

Proper Disposal of (R)-1-(2-Chlorophenyl)ethanamine hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe and compliant laboratory environment is paramount. The correct disposal of chemical reagents, such as (R)-1-(2-Chlorophenyl)ethanamine hydrochloride, is a critical aspect of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the proper disposal of this compound.

This compound is a chemical compound that should be handled as a hazardous substance. It is harmful if swallowed, causes skin irritation, and can cause serious eye damage[1]. Therefore, strict adherence to disposal protocols is necessary to mitigate risks and ensure regulatory compliance.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is crucial to wear the appropriate Personal Protective Equipment (PPE). Work in a well-ventilated area, preferably a chemical fume hood, to prevent the inhalation of dust or vapors.

Recommended Personal Protective Equipment (PPE):

  • Safety goggles

  • Chemical-resistant gloves

  • Lab coat

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste. Under no circumstances should this compound be disposed of in the regular trash or down the drain[2][3].

1. Waste Collection and Labeling:

  • Solid Waste:

    • Place solid this compound waste into a designated, chemically resistant container with a secure screw-on cap.

    • The container must be clearly labeled with a "Hazardous Waste" tag.

    • The label must include the full chemical name: "this compound," the CAS number (if available), and the approximate quantity.

  • Liquid Waste (Solutions):

    • Collect solutions containing this compound in a separate, compatible, and clearly labeled hazardous waste container.

    • List all components in the waste container, including solvents and their estimated percentages.

2. Waste Segregation and Storage:

  • Store the hazardous waste container in a designated satellite accumulation area.

  • This area must be well-ventilated and away from incompatible materials.

  • Segregate waste based on compatibility; for instance, do not store with strong oxidizing agents.

3. Decontamination of Empty Containers:

  • Empty containers that held this compound must be decontaminated before disposal.

  • Triple rinse the empty container with a suitable solvent in which the compound is soluble (e.g., ethanol, methanol).

  • Collect the rinsate from all three rinses and dispose of it as hazardous liquid waste[2]. Do not pour the rinsate down the drain[2].

  • After triple rinsing and allowing the container to dry, completely deface or remove the original label.

  • The decontaminated and defaced container can typically be disposed of in the regular trash or recycled, following your institution's policies[2].

4. Professional Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company to arrange for pickup and disposal[1][2][4][5].

  • Do not accumulate large quantities of waste; arrange for disposal when the container is nearing full[2].

Quantitative Data Summary

For clarity and easy comparison, the following table summarizes key hazard and disposal information.

ParameterInformationSource
GHS Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH318/H319: Causes serious eye damage/irritationH335: May cause respiratory irritation[1]
Disposal Method Must be disposed of as hazardous waste.[2]
Drain Disposal Prohibited.[2][3]
Solid Waste Collect in a labeled, compatible hazardous waste container.[2]
Liquid Waste Collect in a labeled, compatible hazardous waste container.[2]
Empty Containers Triple-rinse, collect rinsate as hazardous waste, deface label, then dispose of as regular trash or recycle.[2]
Professional Disposal Contact licensed professional waste disposal service or institutional EHS.[1][2][4][5]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation cluster_waste_type Identify Waste Type cluster_solid Solid Waste cluster_liquid Liquid Waste cluster_container Empty Container cluster_final Final Disposal start Start: Have (R)-1-(2-Chlorophenyl)ethanamine hydrochloride for disposal ppe Wear Appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat start->ppe waste_type Is the waste solid, liquid, or an empty container? ppe->waste_type solid_collect Collect in a labeled hazardous waste container. waste_type->solid_collect Solid liquid_collect Collect in a labeled hazardous waste container. waste_type->liquid_collect Liquid triple_rinse Triple rinse with appropriate solvent. waste_type->triple_rinse Empty Container store_waste Store hazardous waste in a designated satellite area. solid_collect->store_waste liquid_collect->store_waste collect_rinsate Collect rinsate as hazardous liquid waste. triple_rinse->collect_rinsate deface_label Deface or remove label. collect_rinsate->deface_label dispose_container Dispose of container in regular trash or recycle. deface_label->dispose_container end End: Proper Disposal Complete dispose_container->end contact_ehs Contact institutional EHS or licensed disposal service. store_waste->contact_ehs contact_ehs->end

Caption: Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.